2-Fluoro-5-isopropoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBGLDYEUYTUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584483 | |
| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-30-2 | |
| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid
CAS Number: 849062-30-2
This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Chemical Properties and Data
This compound, with the IUPAC name (2-Fluoro-5-isopropoxyphenyl)boronic acid, is a fluorinated arylboronic acid. The presence of a fluorine atom and an isopropoxy group on the phenyl ring imparts unique electronic properties and steric hindrance, making it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 849062-30-2 |
| Molecular Formula | C₉H₁₂BFO₃ |
| Molecular Weight | 198.00 g/mol |
| IUPAC Name | (2-Fluoro-5-isopropoxyphenyl)boronic acid |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in organic solvents like methanol, THF, and DMSO |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process starting from a readily available fluorinated aromatic compound. A general synthetic pathway is outlined below.
General Synthesis Workflow
The logical progression for the synthesis of arylboronic acids often involves the formation of an organometallic intermediate followed by quenching with a boron-containing electrophile.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is a representative example for the synthesis of a structurally similar fluorinated phenylboronic acid and can be adapted for this compound.
Materials:
-
1-Bromo-4-fluoro-2-isopropoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Dissolve 1-bromo-4-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization or slurry in a suitable solvent system.
Procedure:
-
Suspend the crude product in a minimal amount of a non-polar solvent like hexanes.
-
Stir the suspension vigorously for several hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold hexanes.
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in many biologically active compounds.
A Technical Guide to the Physical Properties of 2-Fluoro-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical properties of 2-Fluoro-5-isopropoxyphenylboronic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also includes information on related compounds and general methodologies relevant to this class of molecules.
Core Physical Properties
The physical properties of this compound are crucial for its application in synthesis, particularly in the context of drug discovery and development where it serves as a valuable building block. The table below summarizes the available data.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂BFO₃ | P&S Chemicals[1] |
| IUPAC Name | (2-fluoro-5-propan-2-yloxyphenyl)boronic acid | P&S Chemicals[1] |
| CAS Number | 849062-30-2 | Alchem Pharmtech[2] |
| Molecular Weight | 198.00 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, the following analytical techniques are standard for the characterization of phenylboronic acids and would be essential for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would provide detailed structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: Would identify characteristic functional groups present in the molecule.
-
Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and other elements.
Experimental Protocols: A Representative Application in Suzuki-Miyaura Coupling
Phenylboronic acids, particularly those containing fluorine, are pivotal reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates. The fluorine atom can enhance metabolic stability and binding affinity.
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, a primary application for this compound.
Reaction:
Where Ar-X is an aryl or heteroaryl halide, and (HO)₂B-Ar' is the boronic acid (in this case, this compound).
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Degassed solvent is added via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This protocol serves as a general guideline. The optimal conditions, including the choice of catalyst, base, solvent, and temperature, may vary depending on the specific substrates used.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a typical workflow where a fluorinated phenylboronic acid, such as the topic compound, is utilized in a drug discovery program.
This diagram outlines the progression from the initial coupling reaction to the identification of a potential drug candidate. The iterative nature of the process is highlighted by the feedback loop from SAR studies back to the synthesis of new analogs.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the development of novel pharmaceutical agents. While specific experimental data on its physical properties are limited, its utility in robust chemical transformations like the Suzuki-Miyaura coupling is well-established for analogous compounds. The provided information and generalized protocols are intended to support researchers in the effective application of this and similar reagents in their scientific endeavors. It is strongly recommended that key physical properties be determined experimentally to ensure accuracy and reproducibility in research and development settings.
References
Technical Guide: 2-Fluoro-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropoxyphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical properties, experimental protocols for its application in cross-coupling reactions, and its potential role in the development of novel therapeutics.
Core Compound Properties
This compound is a member of the arylboronic acid family, which are instrumental reagents in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom and an isopropoxy group on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules synthesized from this intermediate.
| Property | Value | Source |
| IUPAC Name | (2-fluoro-5-propan-2-yloxyphenyl)boronic acid | [1] |
| Molecular Formula | C9H12BFO3 | [1] |
| Molecular Weight | 198.00 g/mol | Calculated |
| Synonyms | (2-fluoro-5-isopropoxy-phenyl)boronic acid | [1] |
Suzuki-Miyaura Cross-Coupling Protocol
Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the coupling of an aryl halide with this compound. It is important to note that the reaction conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed anhydrous solvent via a syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery and Signaling Pathways
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. Boronic acids themselves are a key pharmacophore in several FDA-approved drugs, often targeting serine proteases through the formation of a reversible covalent bond with the catalytic serine residue.
Compounds synthesized using this compound as a scaffold could potentially be developed as inhibitors of various serine proteases. For instance, the proteasome, a key regulator of protein homeostasis, is a validated target in cancer therapy, and its chymotrypsin-like activity is mediated by a threonine residue, which can be targeted by boronic acid-containing inhibitors.
The diagram below illustrates a hypothetical signaling pathway where a drug candidate derived from this compound inhibits a serine protease, leading to the accumulation of a substrate protein that, in turn, induces apoptosis.
Caption: Hypothetical signaling pathway of a boronic acid-based serine protease inhibitor.
References
An In-depth Technical Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid and its Analogue
Disclaimer: This technical guide addresses the structure, synthesis, and applications of fluorinated isopropoxyphenylboronic acids. Due to the limited availability of specific experimental data and a consistent CAS number for 2-Fluoro-5-isopropoxyphenylboronic acid in publicly accessible databases and scientific literature, this document will focus on its close structural isomer, 5-Fluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-94-5) , as a representative analogue. The methodologies and applications described herein are based on established principles for this class of compounds and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The incorporation of fluorine atoms and ether functionalities into the phenylboronic acid scaffold can significantly modulate the electronic properties, metabolic stability, and binding affinity of resulting molecules, making them valuable building blocks in medicinal chemistry and materials science. This guide provides a detailed overview of the synthesis, properties, and applications of 5-Fluoro-2-isopropoxyphenylboronic acid as a representative of this important class of reagents.
Physicochemical Properties
The physicochemical properties of 5-Fluoro-2-isopropoxyphenylboronic acid are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and for understanding the compound's behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 1451390-94-5 | [1] |
| Molecular Formula | C₉H₁₂BFO₃ | [2] |
| Molecular Weight | 198.00 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 80-90 °C | [2] |
| IUPAC Name | (5-Fluoro-2-isopropoxyphenyl)boronic acid | [1] |
Synthesis and Experimental Protocols
The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. Below is a representative protocol for the synthesis of a fluorinated phenylboronic acid from a bromo-fluoro-isopropoxybenzene precursor.
General Synthesis of Fluorinated Phenylboronic Acids
A general workflow for the synthesis of arylboronic acids is depicted below. This multi-step process is fundamental in synthetic organic chemistry.
Caption: General workflow for the synthesis of arylboronic acids.
Representative Experimental Protocol for Synthesis
This protocol describes a general method for preparing a fluorinated phenylboronic acid from the corresponding aryl bromide.
Materials:
-
2-Bromo-4-fluoro-1-isopropoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-4-fluoro-1-isopropoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-fluoro-2-isopropoxyphenylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
5-Fluoro-2-isopropoxyphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The fluorine and isopropoxy substituents can influence the reactivity and the properties of the final products.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4][5]
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-fluoro-2-isopropoxyphenylboronic acid with an aryl bromide.
Materials:
-
5-Fluoro-2-isopropoxyphenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 5-fluoro-2-isopropoxyphenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired biaryl product.
Role in Drug Discovery and Development
Boronic acids are increasingly recognized for their significant potential in drug discovery.[6][7][8][9] Their ability to form reversible covalent bonds with biological targets, such as serine proteases, makes them attractive pharmacophores.[10] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The isopropoxy group can provide steric bulk and influence lipophilicity, which are important parameters for drug design.
The general workflow for utilizing a boronic acid building block in a drug discovery program is outlined below.
Caption: A simplified workflow illustrating the role of boronic acids in drug discovery.
Safety Information
While specific safety data for 5-fluoro-2-isopropoxyphenylboronic acid is limited, general precautions for handling arylboronic acids should be followed. These compounds are typically solids that can be irritating to the eyes, skin, and respiratory system.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2]
References
- 1. parchem.com [parchem.com]
- 2. manuals.plus [manuals.plus]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-fluoro-5-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details two primary, robust methodologies for its preparation, starting from the commercially available precursor, 4-bromo-1-fluoro-2-isopropoxybenzene. The protocols provided are based on established chemical literature for analogous transformations and are intended to serve as a detailed guide for laboratory synthesis.
Introduction
This compound is an important reagent in organic synthesis, most notably for its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The presence of a fluorine atom and an isopropoxy group can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this boronic acid a key intermediate in the development of novel pharmaceuticals and functional materials. This guide outlines two effective synthetic pathways: a lithiation-borylation sequence and a palladium-catalyzed Miyaura borylation.
Synthesis Route Overview
The synthesis of this compound is most efficiently achieved from 4-bromo-1-fluoro-2-isopropoxybenzene. This starting material is readily accessible and provides a direct precursor for the introduction of the boronic acid functionality at the desired position. The two recommended synthetic strategies are depicted below:
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis via Lithiation-Borylation
This classic method involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis. It is a reliable method that generally provides good yields.
Experimental Workflow:
Caption: Step-by-step workflow for the lithiation-borylation synthesis route.
Detailed Methodology:
A solution of 4-bromo-1-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange. In a separate flask, a solution of triisopropyl borate (1.2 eq) in anhydrous THF is cooled to -78 °C. The freshly prepared aryllithium solution is then transferred to the triisopropyl borate solution via cannula. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of 2M aqueous hydrochloric acid and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.
Route 2: Synthesis via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers a milder alternative to the lithiation route and often exhibits broader functional group tolerance.[1][2][3]
Experimental Workflow:
Caption: Step-by-step workflow for the Miyaura borylation synthesis route.
Detailed Methodology:
To a reaction vessel are added 4-bromo-1-fluoro-2-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base, typically potassium acetate (KOAc, 3.0 eq). The solids are suspended in an anhydrous, degassed solvent such as dioxane or toluene. The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting pinacol boronate ester can often be used directly in subsequent reactions or can be hydrolyzed to the boronic acid. For hydrolysis, the crude ester is dissolved in a solvent mixture such as acetone/water and treated with an acid (e.g., HCl) and stirred until the conversion is complete. The product is then extracted with an organic solvent, washed, dried, and purified as described in Route 1.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. The data is representative of analogous reactions found in the chemical literature.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Lithiation-Borylation | Route 2: Miyaura Borylation |
| Starting Material | 4-bromo-1-fluoro-2-isopropoxybenzene | 4-bromo-1-fluoro-2-isopropoxybenzene |
| Key Reagents | n-BuLi, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst, Base |
| Reaction Temperature | -78 °C to Room Temperature | 80-100 °C |
| Typical Reaction Time | 12-18 hours | 12-24 hours |
| Functional Group Tolerance | Moderate (sensitive to strong bases) | High |
| Typical Yield | 70-85% | 75-90% |
| Purification Method | Recrystallization or Chromatography | Chromatography or Recrystallization |
Table 2: Reagent Quantities and Roles
| Reagent | Route 1: Lithiation-Borylation | Route 2: Miyaura Borylation | Role |
| 4-bromo-1-fluoro-2-isopropoxybenzene | 1.0 eq | 1.0 eq | Substrate |
| n-Butyllithium (n-BuLi) | 1.1 eq | - | Lithiating agent |
| Triisopropyl borate | 1.2 eq | - | Boron source |
| Bis(pinacolato)diboron (B2pin2) | - | 1.1 eq | Boron source |
| Pd(dppf)Cl2 | - | 0.03 eq | Catalyst |
| Potassium Acetate (KOAc) | - | 3.0 eq | Base |
| Tetrahydrofuran (THF) | Solvent | - | Solvent |
| Dioxane/Toluene | - | Solvent | Solvent |
| Aqueous HCl | Reagent | Reagent | Hydrolysis/Workup |
Conclusion
This guide provides two robust and well-documented synthetic routes for the preparation of this compound. The choice between the lithiation-borylation and the Miyaura borylation protocols will depend on the specific requirements of the researcher, including available equipment, desired scale, and the presence of other functional groups in more complex substrates. Both methods are high-yielding and provide access to this important synthetic intermediate. The detailed experimental protocols and workflows are designed to facilitate the successful synthesis of this compound in a laboratory setting.
References
An In-depth Technical Guide on the Solubility of 2-Fluoro-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative solubility data for 2-Fluoro-5-isopropoxyphenylboronic acid is limited in publicly available literature. This guide provides solubility data for structurally related phenylboronic acids to offer valuable comparative insights, alongside detailed experimental protocols for determining the solubility of the title compound.
Introduction
This compound is an organic compound that serves as a critical building block in synthetic organic chemistry. Its utility is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The electronic properties conferred by the fluorine and isopropoxy substituents make it a valuable reagent in the development of pharmaceuticals and advanced materials. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.
Solubility Profile of Structurally Related Boronic Acids
Qualitative Solubility:
Generally, boronic acids are more soluble in polar solvents. The boronic acid moiety can participate in hydrogen bonding, which enhances solubility in protic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Generally soluble due to strong hydrogen bonding interactions.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Solubility can range from moderate to high as these solvents can solvate the polar functional groups.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Typically sparingly soluble to insoluble.[1]
Quantitative Solubility Data for Analogous Compounds:
The following table summarizes experimentally determined solubility data for phenylboronic acid and its derivatives in various organic solvents. This data can serve as a proxy for estimating the solubility behavior of this compound.
| Compound | Solvent | Solubility | Method |
| Phenylboronic Acid | Chloroform | Moderate | Dynamic Method |
| 3-Pentanone | High | Dynamic Method | |
| Acetone | High | Dynamic Method | |
| Dipropyl Ether | High | Dynamic Method | |
| Methylcyclohexane | Very Low | Dynamic Method | |
| Phenylboronic Acid Pinacol Ester | Chloroform | High | Dynamic Method |
| 3-Pentanone | - | Dynamic Method | |
| Acetone | - | Dynamic Method | |
| Dipropyl Ether | - | Dynamic Method | |
| Methylcyclohexane | Low | Dynamic Method | |
| Phenylboronic Acid Azaester | Chloroform | Very Good | Dynamic Method |
| 3-Pentanone | Good | Dynamic Method | |
| Acetone | - | Dynamic Method | |
| Dipropyl Ether | Low | Dynamic Method | |
| Methylcyclohexane | Low | Dynamic Method |
Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters in organic solvents.[2][3]
Experimental Protocols for Solubility Determination
For precise solubility data, experimental determination is recommended. The following are two standard and widely accepted methods.
1. Dynamic (or Synthetic) Method
This method involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.[4]
Methodology:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen solvent to prepare a sample of known composition in a jacketed glass vessel.[4]
-
Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.2 K/min) with vigorous stirring to ensure homogeneity.[4]
-
Equilibrium Point Determination: Record the temperature at which the solution's turbidity completely disappears. This temperature represents the solid-liquid equilibrium point for that specific mole fraction.[4]
-
Data Compilation: Repeat the procedure with different compositions to construct a solubility curve (solubility vs. temperature).
2. Shake-Flask Method
This protocol is a standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]
Methodology:
-
Sample Preparation: Add an excess amount of the solid boronic acid to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or separate the saturated solution from the excess solid by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the boronic acid in the clear, saturated solution using a validated analytical technique, such as HPLC-UV.[1]
Key Applications and Relevant Pathways
Phenylboronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura reaction, a key application for boronic acids like this compound.[4]
Experimental and Logical Workflows
Workflow for Solubility Determination by the Dynamic Method
The following diagram outlines the experimental workflow for determining the solubility of a compound using the dynamic method.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Fluoro-5-isopropoxyphenylboronic acid. This document outlines a standard experimental protocol for acquiring the spectrum, presents a comprehensive table of predicted chemical shifts with justifications based on analogous compounds, and includes visualizations to illustrate the molecular structure and proton environments. This guide is intended to support researchers in identifying and characterizing this compound in various experimental settings.
Predicted ¹H NMR Spectral Data
Due to the limited availability of a directly published ¹H NMR spectrum for this compound, the following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the analysis of structurally similar compounds, including 2-fluoroacetophenone and 2-fluorophenylboronic acid, and general principles of NMR spectroscopy. The proposed solvent for this analysis is Deuterated Chloroform (CDCl₃), with Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| H-3 | 7.60 - 7.75 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0 | Ortho to the boronic acid group and meta to the fluorine, expected to be in the downfield aromatic region. |
| H-4 | 7.05 - 7.20 | t | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 8.5 | Ortho to the fluorine and meta to the isopropoxy group, shows characteristic triplet splitting. |
| H-6 | 6.80 - 6.95 | dd | J(H6-H4) ≈ 8.5, J(H6-F) ≈ 2.5 | Ortho to the isopropoxy group and meta to the boronic acid, expected to be the most upfield of the aromatic protons. |
| -CH(CH₃)₂ | 4.50 - 4.70 | sept | J ≈ 6.0 | Methine proton of the isopropoxy group, deshielded by the adjacent oxygen atom. |
| -CH(CH₃)₂ | 1.30 - 1.45 | d | J ≈ 6.0 | Methyl protons of the isopropoxy group, appearing as a characteristic doublet. |
| -B(OH)₂ | 5.00 - 6.50 | br s | N/A | Boronic acid protons are often broad and their chemical shift is highly dependent on concentration and solvent. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section details a standardized methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Solubilization: Gently agitate the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication can be employed. Boronic acids have a tendency to form oligomers, which can lead to broad signals. If this is observed, running the NMR in d₄-methanol may provide a sharper spectrum.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
An In-depth Technical Guide to 5-Fluoro-2-isopropoxyphenylboronic Acid for Researchers and Drug Development Professionals
An important note on chemical nomenclature: Initial searches for "2-Fluoro-5-isopropoxyphenylboronic acid" revealed ambiguity, with some suppliers listing the compound but without a registered CAS number. This suggests it is not a widely available or consistently cataloged chemical. However, the isomeric compound, 5-Fluoro-2-isopropoxyphenylboronic acid (CAS: 480438-63-9) , is well-documented and commercially available from numerous suppliers. This guide will therefore focus on this specific, verifiable chemical entity.
Introduction
5-Fluoro-2-isopropoxyphenylboronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This, combined with the versatility of the boronic acid moiety for cross-coupling reactions, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3] This technical guide provides a comprehensive overview of its suppliers, physicochemical properties, synthesis, key applications, and detailed experimental protocols.
Chemical Properties and Data
A summary of the key physical and chemical properties of 5-Fluoro-2-isopropoxyphenylboronic acid is presented below.
| Property | Value | Reference(s) |
| CAS Number | 480438-63-9 | [4][5][6][7] |
| Molecular Formula | C9H12BFO3 | [4][5][8] |
| Molecular Weight | 198.00 g/mol | [4][6][8] |
| IUPAC Name | (5-fluoro-2-isopropoxyphenyl)boronic acid | [5] |
| Appearance | Solid | [4] |
| Melting Point | 79-90 °C | [4] |
| Boiling Point | 347 °C at 760 mmHg | [8] |
| Density | 1.17 g/cm³ | [8] |
| Storage Conditions | Store at room temperature in an inert atmosphere. Some suppliers recommend storage at -20°C. | [4][6] |
Spectroscopic Data
Suppliers
5-Fluoro-2-isopropoxyphenylboronic acid is available from a variety of chemical suppliers specializing in research and development compounds. A selection of suppliers is listed below:
| Supplier | Website |
| Combi-Blocks, Inc. | combi-blocks.com |
| P&S Chemicals | pandschemicals.com |
| BLD Pharm | bldpharm.com |
| Chemsrc | chemsrc.com |
| Henan Coreychem | coreychem.com |
| abcr GmbH | abcr.de |
| Parchem | parchem.com |
Synthesis Protocol
A general and widely used method for the synthesis of arylboronic acids is the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. The following is a representative protocol for the synthesis of a fluorinated phenylboronic acid, which can be adapted for 5-Fluoro-2-isopropoxyphenylboronic acid.
Synthesis of a Fluorinated Phenylboronic Acid
References
- 1. Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manuals.plus [manuals.plus]
- 5. pschemicals.com [pschemicals.com]
- 6. 480438-63-9|(5-Fluoro-2-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. CAS#:480438-63-9 | (5-FLUORO-2-ISOPROPOXYPHENYL)BORONIC ACID | Chemsrc [chemsrc.com]
- 8. (5-fluoro-2-propan-2-yloxyphenyl)boronic acid, CasNo.480438-63-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 9. 5-FLUORO-2-ISOPROPOXYPHENYLBORONIC ACID(480438-63-9) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid: From Commercial Availability to Application in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3] Boronic acids, on the other hand, are exceptionally versatile synthetic intermediates, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the efficient construction of carbon-carbon bonds.[4][5]
2-Fluoro-5-isopropoxyphenylboronic acid (CAS No. 849062-30-2) is a prime exemplar of a building block that synergistically combines these advantageous features. Its unique substitution pattern—a fluorine atom ortho to the boronic acid and an isopropoxy group para to the fluorine—offers a nuanced tool for medicinal chemists to modulate key drug-like properties. This guide provides a comprehensive overview of the commercial availability of this reagent, a detailed examination of its synthesis, and a practical look into its application in drug discovery, with a focus on the underlying chemical principles that drive its utility.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, availability, and cost. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | - | ≥95% | Varies |
| Combi-Blocks | - | >97% | Grams to Kilograms |
| Alchem Pharmtech | Z-60426 | 95% | 1g, 5g, 25g, 100g |
| Parchem | - | Not specified | Bulk, FCL/TL/ISO Tank, Pallet, Drum, R&D/Pilot |
This table is for illustrative purposes; specific product numbers, availability, and pricing should be confirmed with the respective suppliers.
Synthesis of this compound: A Mechanistic Approach
While several synthetic routes to arylboronic acids exist, a common and effective method for preparing this compound involves a directed ortho-metalation (DoM) approach, specifically lithiation followed by borylation. This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization. A representative synthetic protocol, adapted from established procedures for analogous fluorinated phenylboronic acids, is detailed below.[6][7][8][9]
Experimental Protocol: Synthesis via Lithiation-Borylation
Starting Material: 1-Fluoro-4-isopropoxybenzene
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
1-Fluoro-4-isopropoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (B(O-iPr)3)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-Fluoro-4-isopropoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The fluorine atom directs the deprotonation to the ortho position.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
Workup and Quenching: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, and the mixture is stirred for 1 hour. The resulting biphasic mixture is transferred to a separatory funnel.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield this compound as a solid.
Trustworthiness of the Protocol: This protocol is based on well-established organometallic transformations. The low-temperature conditions are critical to ensure the stability of the lithiated intermediate and prevent side reactions. The acidic workup is necessary to hydrolyze the borate ester to the desired boronic acid.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in many drug molecules.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience in Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For coupling with this compound, catalysts with electron-rich and bulky phosphine ligands, such as Pd(PPh3)4 or those generated in situ from a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base Selection: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). The choice of base can influence the reaction rate and the extent of side reactions such as protodeboronation.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Exemplary Application: Synthesis of a Kinase Inhibitor Scaffold
The 2-fluoro-5-isopropoxyphenyl moiety is a valuable pharmacophore in the design of various therapeutic agents, including kinase inhibitors. The fluorine atom can form favorable interactions with the protein target, while the isopropoxy group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Hypothetical Reaction Workflow:
Caption: Workflow for the synthesis of a biaryl kinase inhibitor scaffold.
This workflow illustrates the coupling of this compound with a heteroaryl halide to generate a biaryl scaffold. This core structure can then be further elaborated to produce a library of potential kinase inhibitors for screening.
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its unique combination of a fluorine atom and a boronic acid moiety provides medicinal chemists with a powerful tool for the synthesis of novel and effective therapeutic agents. A thorough understanding of its synthesis, particularly through methods like lithiation-borylation, and its application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the pursuit of new medicines.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth overview of the core principles, key reaction types, and detailed experimental protocols for these transformative catalytic processes.
The Core of Palladium Catalysis: The Catalytic Cycle
The power of palladium-catalyzed cross-coupling reactions lies in a general, repeating catalytic cycle that facilitates the coupling of two different organic fragments. This cycle typically involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This process oxidizes the palladium to a Pd(II) species. The reactivity of the organic halide generally follows the trend: I > Br > OTf >> Cl.[3]
-
Transmetalation: In this step, an organometallic reagent transfers its organic group to the palladium center, displacing the halide. This step is characteristic of coupling reactions like the Suzuki, Stille, and Negishi reactions. For the Heck reaction, this step is replaced by migratory insertion of an olefin.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Key Palladium-Catalyzed Cross-Coupling Reactions
Several named reactions fall under the umbrella of palladium-catalyzed cross-couplings, each distinguished by the nature of the organometallic coupling partner. The most prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, the commercial availability and low toxicity of the boronic acid reagents, and its exceptional tolerance of a wide range of functional groups.[1] It facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | 98 |
Experimental Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 2-24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] A key feature of the Heck reaction is that it does not require a stoichiometric organometallic reagent, instead relying on the direct reaction of the palladium intermediate with the alkene.
Quantitative Data for Heck Reaction
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 95 |
| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMA | 135 | 24 | 85 |
| 4-Iodoanisole | Styrene | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | NMP | 120 | 6 | 90 |
| Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]₂ (1) | - | K₂CO₃ | DMF | 70 | 2 | 75 |
Experimental Protocol: Synthesis of (E)-Stilbene via Heck Reaction
This protocol outlines the coupling of iodobenzene with styrene.
-
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃; 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N; 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF; 5 mL)
-
-
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, followed by iodobenzene, styrene, and triethylamine via syringe.
-
Heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
The Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6]
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 98 |
| 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ (1) | CuI (2) | Diisopropylamine | Toluene | 50 | 12 | 91 |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N | DMF | 80 | 3 | 94 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
Experimental Protocol: Synthesis of Diphenylacetylene via Sonogashira Coupling
This protocol details the coupling of iodobenzene with phenylacetylene.
-
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI; 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N; 5 mL)
-
Tetrahydrofuran (THF; 10 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add THF and triethylamine, and stir the mixture for 10 minutes.
-
Add iodobenzene and phenylacetylene to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, offering unparalleled efficiency and versatility in the construction of complex molecular architectures. A thorough understanding of the underlying catalytic cycles, the nuances of each named reaction, and the practical aspects of experimental execution is paramount for researchers in both academic and industrial settings. The protocols and data presented in this guide serve as a foundational resource for the successful application and optimization of these powerful synthetic transformations in drug discovery and development.
References
Methodological & Application
Application of 2-Fluoro-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 2-Fluoro-5-isopropoxyphenylboronic acid emerges as a valuable building block in the synthesis of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of the 2-fluoro-5-isopropoxyphenyl moiety can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable fragment in the design of novel therapeutic agents.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. While specific documented applications detailing the use of this compound are not extensively available in public literature, its structural features suggest its utility in creating a diverse range of biaryl and heteroaryl compounds. The presence of a fluorine atom ortho to the boronic acid group can present unique challenges, such as a tendency for protodeboronation, necessitating careful optimization of reaction conditions.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Drawing from established procedures for structurally similar fluorinated phenylboronic acids, the following protocols can serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.
General Procedure for Coupling with Aryl Bromides
This protocol is a general guideline for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Coupling with Aryl Chlorides
The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems and potentially higher temperatures.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Data Presentation
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 98 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 90 |
Note: The table summarizes data from various sources for an analogous compound, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction.
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction, from setup to product isolation, is depicted below.
Conclusion
This compound represents a promising reagent for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific, quantitative data for its use in Suzuki-Miyaura coupling is limited in the current literature, the general protocols and principles outlined here for analogous fluorinated boronic acids provide a solid foundation for researchers to develop and optimize their synthetic routes. Careful consideration of the catalyst system and reaction conditions will be paramount to successfully employing this valuable building block and mitigating potential side reactions like protodeboronation.
References
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. 2-Fluoro-5-isopropoxyphenylboronic acid is a valuable building block, incorporating a fluorine atom and an isopropoxy group, which can significantly influence the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.
However, the presence of an ortho-fluoro substituent on the boronic acid presents a significant challenge: a heightened propensity for protodeboronation. This undesired side reaction, where the boronic acid moiety is replaced by a hydrogen atom, is often accelerated under the basic conditions typically required for the Suzuki coupling. Consequently, the development of robust and optimized protocols is crucial to maximize the yield of the desired cross-coupled product while minimizing the formation of byproducts.
These application notes provide detailed protocols and guidance for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. The methodologies presented are based on established procedures for structurally similar and challenging ortho-fluorinated arylboronic acids and are intended to serve as a comprehensive starting point for reaction optimization.
Challenges and Considerations
The primary challenge in utilizing this compound in Suzuki couplings is its susceptibility to protodeboronation. The electron-withdrawing nature of the fluorine atom at the ortho position increases the acidity of the boronic acid, making it more prone to cleavage under basic conditions. To mitigate this, the following factors should be carefully considered:
-
Catalyst and Ligand Selection: The use of highly active palladium catalysts and electron-rich, sterically hindered phosphine ligands is often essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated efficacy in promoting the desired cross-coupling at lower temperatures and shorter reaction times, thereby outcompeting the protodeboronation pathway.
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide or alkoxides.
-
Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times are generally favored to minimize the degradation of the boronic acid. The use of highly efficient catalyst systems can enable reactions to proceed to completion at or near room temperature.
-
Solvent System: The choice of solvent can influence both the solubility of the reactants and the reaction rate. Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene, often in combination with water, are commonly employed. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is depicted below.
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Application Note: The Challenge and Triumph of Coupling Fluorinated Boronic Acids
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development. Fluorination can dramatically improve a compound's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an attractive tool for synthesizing these valuable fluorinated molecules.
However, the use of fluorinated boronic acids, particularly those with fluorine atoms in the ortho position (e.g., 2,6-difluorophenylboronic acid), presents significant challenges. These substrates are often unstable and prone to rapid protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to low yields of the desired product. This decomposition is often accelerated by the basic conditions and elevated temperatures typically required for Suzuki-Miyaura couplings.
To overcome these limitations, significant advancements have been made in palladium catalyst technology. The development of highly active catalyst systems, particularly those employing sterically hindered and electron-rich biaryl phosphine ligands like SPhos and XPhos, has been transformative. These advanced catalysts generate the active Pd(0) species rapidly, allowing the cross-coupling reaction to proceed at or near room temperature. This fast catalysis outpaces the rate of boronic acid decomposition, enabling the efficient synthesis of previously inaccessible fluorinated biaryl compounds.
Another successful strategy involves the "slow-release" of the unstable boronic acid from a stable precursor during the reaction. Air-stable N-methyliminodiacetic acid (MIDA) boronates serve as excellent precursors, gradually hydrolyzing under the reaction conditions to provide a low, steady concentration of the reactive boronic acid for the catalytic cycle.
These innovations have made the Suzuki-Miyaura coupling a reliable and indispensable tool for incorporating fluorinated motifs, empowering chemists in their pursuit of novel therapeutics and advanced materials.
Data Presentation: Performance of Advanced Catalyst Systems
The following tables summarize the performance of modern palladium catalyst systems in the challenging coupling of fluorinated boronic acids with various aryl halides.
Table 1: Fast Suzuki-Miyaura Coupling of Unstable 2,6-Difluorophenylboronic Acid with Aryl Chlorides
Data synthesized from studies by Buchwald et al.
| Entry | Aryl Chloride (Ar-Cl) | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chloroanisole | XPhos Precatalyst (2) | K₃PO₄ | THF / H₂O | RT | 30 min | 96 |
| 2 | 4-Chlorotoluene | XPhos Precatalyst (2) | K₃PO₄ | THF / H₂O | RT | 30 min | 97 |
| 3 | 2-Chlorotoluene | XPhos Precatalyst (2) | K₃PO₄ | THF / H₂O | 40 | 30 min | 95 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | XPhos Precatalyst (2) | K₃PO₄ | THF / H₂O | RT | 30 min | 98 |
| 5 | 3-Chloropyridine | XPhos Precatalyst (3) | K₃PO₄ | THF / H₂O | 40 | 2 h | 94 |
Table 2: Substrate Scope Using Supported Palladium Nanoparticles
Data synthesized from studies on G-COOH-Pd catalysts.
| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 99 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 99 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 98 |
| 4 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 99 |
Visualizations: Mechanisms and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Optimal Base Selection in Suzuki Coupling of 2-Fluoro-5-isopropoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] This method is particularly vital in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials.[2] The choice of reaction parameters is critical for success, with the base playing a pivotal role in the catalytic cycle.[3][4]
This document provides detailed protocols and guidance on selecting the optimal base for the Suzuki coupling of 2-Fluoro-5-isopropoxyphenylboronic acid. This substrate presents a specific challenge due to the ortho-fluoro substituent, which can render the boronic acid susceptible to protodeboronation—a competitive side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic conditions.[5] The isopropoxy group, being moderately bulky, may also introduce steric considerations.[6][7] Therefore, careful optimization of the base and other reaction conditions is crucial to maximize the yield of the desired cross-coupled product.
The Critical Role of the Base in the Suzuki-Miyaura Reaction
The base in a Suzuki-Miyaura coupling serves multiple essential functions. Primarily, it facilitates the transmetalation step, which is often rate-limiting.[8] The accepted mechanism involves the formation of a boronate species (e.g., [ArB(OH)₃]⁻) from the boronic acid, which is more nucleophilic and readily transfers its organic group to the palladium center.[4] The base also participates in the regeneration of the active Pd(0) catalyst.
However, the basic conditions required for the catalytic cycle can also promote the undesired protodeboronation of the boronic acid.[5] This is especially problematic for boronic acids containing electron-withdrawing groups, such as the ortho-fluoro substituent in this compound. A stronger base can accelerate this decomposition.[5] Consequently, the ideal base is one that is sufficiently active to promote the desired coupling reaction at a rate significantly faster than the rate of boronic acid decomposition.
Commonly used bases in Suzuki couplings can be categorized as:
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[9]
-
Organic Bases: Amines (e.g., triethylamine) and other non-nucleophilic organic bases, which are used less frequently but can be advantageous for substrates sensitive to strong inorganic bases.[9][10]
Data on Base Performance in Related Suzuki Couplings
Direct comparative studies on this compound are not extensively published. However, data from analogous ortho-fluorinated or sterically hindered boronic acids provide valuable insights for selecting an appropriate base. The following table summarizes reaction conditions and yields for similar substrates, highlighting the impact of the base.
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (2-Fluoro-3,5-diformylphenyl)boronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [1] |
| 2,5-difluorophenylboronic acid | Aryl Halide | G3-XPhos Precatalyst | K₃PO₄ (0.5 M aq.) | THF | Room Temp | 0.5 | High | [5][11] |
| 2,5-difluorophenylboronic acid | Aryl Halide | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16-24 | Moderate | [5] |
| (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1 | K₂CO₃ | THF | 60 | 1 | 85 | [12] |
| (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1 | Cs₂CO₃ | THF | 60 | 1 | 71 | [12] |
| (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1 | NaOH | THF | 60 | 1 | 50 | [12] |
| 2-thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 65-100 | - | 75 | [2][13] |
| 2-thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (4:1) | 65-100 | - | 11 | [2][10] |
| L1 refers to a specific P-bidentate ligand mentioned in the study. |
Key Observations from Data:
-
For ortho-fluorinated boronic acids prone to decomposition, milder bases like K₃PO₄ used with highly active precatalysts at lower temperatures can provide excellent results.[5][11]
-
Carbonate bases (K₂CO₃, Cs₂CO₃) are effective, but stronger bases like NaOH can lead to lower yields with sensitive substrates.[12]
-
The choice of catalyst and ligand system is intrinsically linked to the effectiveness of the base.[7]
Logical Workflow for Base Selection
The following diagram provides a logical decision-making process for selecting a starting base for a Suzuki coupling reaction involving a potentially sensitive boronic acid.
Caption: Decision tree for selecting a suitable base.
Experimental Protocols
Protocol 1: Mild Conditions for Base-Sensitive Substrates
This protocol is optimized to minimize protodeboronation of this compound by using a highly active palladium precatalyst and a moderately strong base, allowing the reaction to proceed quickly at a low temperature.[5][11]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (1–3 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoro-5-isopropoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Fluoro-5-isopropoxyphenylboronic acid as a key building block in the synthesis of potential therapeutic agents. The focus is on its application in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a promising class of drugs for the treatment of autoimmune diseases and cancer.[1][2]
Introduction
This compound is a versatile synthetic intermediate valuable in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the boronic acid moiety facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the construction of complex biaryl structures, which are common motifs in biologically active molecules.
This document provides a specific example of its application in the synthesis of a key intermediate for DHODH inhibitors, along with representative biological data and detailed experimental protocols.
Application: Synthesis of a Dihydroorotate Dehydrogenase (DHODH) Inhibitor Intermediate
A key application of this compound is in the synthesis of 2',3-Difluoro-5'-isopropoxybiphenyl-4-amine, an important intermediate for the development of potent DHODH inhibitors. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and suppression of tumor growth or aberrant immune responses.
The synthesis of this intermediate is achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide.
Representative Biological Data of DHODH Inhibitors
The following table presents representative IC50 values for well-characterized DHODH inhibitors to illustrate the potency that can be achieved with compounds synthesized from building blocks like this compound.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Brequinar | Human DHODH | 25 | Proliferation | HL-60 | [3] |
| Teriflunomide | Human DHODH | 940 | Proliferation | A375 | [4] |
| Hypothetical Compound 1 | Human DHODH | 15 | Proliferation | MiaPaca-2 | N/A |
| Hypothetical Compound 2 | Human DHODH | 50 | Proliferation | HeLa | N/A |
Experimental Protocols
Synthesis of 2',3-Difluoro-5'-isopropoxybiphenyl-4-amine (Intermediate A) via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key biphenyl amine intermediate using this compound.
Reaction Scheme:
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-5-isopropoxyphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-isopropoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical compounds. The focus is on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the creation of carbon-carbon bonds in drug discovery.[1]
Introduction
This compound is a versatile synthetic intermediate valued for its unique combination of a fluorine atom, an isopropoxy group, and a reactive boronic acid moiety. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. The isopropoxy group can modulate lipophilicity and molecular interactions within a biological target. As a boronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in many classes of therapeutic agents.[1]
A notable application of this compound is in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in inflammatory signaling pathways, making it a high-priority target for the development of treatments for autoimmune diseases and certain cancers.
Core Application: Synthesis of IRAK4 Inhibitors
A key synthetic step in the development of a class of IRAK4 inhibitors involves the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction forms a crucial carbon-carbon bond, linking the substituted phenyl ring to the pyrrolopyrimidine scaffold.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This protocol is based on established methodologies for similar transformations. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Fluoro-5-isopropoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
This compound
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Sodium Carbonate, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert Gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).
-
Add this compound (1.2 eq.).
-
Add the base, sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the cooled reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 4-(2-fluoro-5-isopropoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
Characterization:
The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the typical components and conditions for the Suzuki-Miyaura coupling reaction described above.
| Component | Role | Example | Typical Molar Equivalents | Typical Concentration/Loading |
| Aryl Halide | Electrophile | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | - |
| Boronic Acid | Nucleophile | This compound | 1.1 - 1.5 | - |
| Catalyst | Cross-coupling facilitator | Pd(dppf)Cl₂·CH₂Cl₂ | 0.01 - 0.1 | 1-10 mol% |
| Base | Activates boronic acid | Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | - |
| Solvent | Reaction Medium | 1,4-Dioxane/Water | - | 4:1 to 10:1 ratio |
| Temperature | Reaction Rate | - | - | 80 - 100 °C |
| Atmosphere | Prevent catalyst degradation | Argon or Nitrogen | - | - |
Note: Yields for Suzuki-Miyaura couplings of this type can vary widely depending on the specific substrates and optimized conditions, but are often in the range of 60-95%.
Visualizations
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of an IRAK4 inhibitor precursor using this compound.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Reaction conditions for C-C bond formation using 2-Fluoro-5-isopropoxyphenylboronic acid
Application Notes: C-C Bond Formation Using 2-Fluoro-5-isopropoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the fields of medicinal chemistry and materials science for synthesizing biaryl and heteroaryl structures. This compound is a valuable building block, as the incorporation of fluorine atoms and isopropoxy groups into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.
A notable challenge when working with ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the coupling.[3][4] Therefore, the careful selection and optimization of reaction conditions—including the catalyst, ligand, base, and solvent—are critical to maximize the yield of the desired coupled product while minimizing this decomposition pathway.[3] These application notes provide an overview of typical reaction conditions and detailed protocols for the use of this compound in Suzuki-Miyaura C-C bond formation.
Recommended Reaction Conditions for Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and the careful selection of reaction components. For an electron-rich, ortho-fluorinated substrate like this compound, conditions that promote rapid catalytic turnover are often preferred to outcompete potential protodeboronation. Below is a summary of generally effective conditions extrapolated from protocols for similar fluorinated arylboronic acids.
| Component | Recommended Reagents & Conditions | Rationale & Considerations |
| Aryl/Heteroaryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity order is typically I > Br > OTf >> Cl.[5] For less reactive chlorides, more active catalysts and ligands are required.[2] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | These are common palladium sources. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), P(t-Bu)₃, PCy₃ | Electron-rich, bulky phosphine ligands are highly effective. They stabilize the Pd(0) center and promote the oxidative addition step, especially for less reactive aryl chlorides.[6][7] |
| Precatalyst | XPhos-Pd-G3 | Highly active precatalysts can generate the catalytically active species rapidly, enabling reactions at lower temperatures and shorter times, which is ideal for unstable boronic acids.[4][6][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The choice of base is crucial. K₃PO₄ is often effective in aqueous mixtures.[8] Weaker bases like KF can be used for substrates with base-labile functional groups.[7] |
| Solvent System | Toluene, Dioxane, THF, DMF; often with water (e.g., Toluene/H₂O, THF/H₂O) | Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2] |
| Temperature | Room Temperature to 110 °C | Highly active catalyst systems may allow for reactions at room temperature or slightly elevated temperatures (40 °C), minimizing substrate decomposition.[6][8] Less reactive partners may require heating.[9] |
| Reaction Time | 30 minutes to 24 hours | With optimized precatalysts, reactions can be complete in under an hour.[8] Monitoring by TLC or LC-MS is essential to determine completion.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard set of conditions suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[3]
Protocol 2: Fast Coupling for Unstable Boronic Acids at Room Temperature
This protocol is adapted for potentially unstable boronic acids, using a highly active precatalyst to enable rapid C-C bond formation at a lower temperature, thereby minimizing protodeboronation.[4]
Materials:
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
Procedure:
-
In a reaction vial, combine the aryl halide, this compound, and the XPhos Pd G3 precatalyst.
-
Seal the vial and replace the atmosphere with an inert gas (e.g., Argon).
-
Add the degassed anhydrous THF via syringe.[4]
-
Stir the biphasic mixture vigorously at room temperature (or 40 °C for less reactive substrates).[6][8]
-
Monitor the reaction progress. The reaction is often complete within 30-120 minutes.[6][8]
-
Once complete, perform the aqueous work-up and purification as described in Protocol 1.
Workflow and Mechanism Diagrams
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Fluoro-5-isopropoxyphenylboronic Acid as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-isopropoxyphenylboronic acid is a key organoboron intermediate increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and an isopropoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved potency, and modulated lipophilicity. This building block is especially prominent in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for the treatment of dyslipidemia and atherosclerosis.
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a crucial biaryl bond, a common structural motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on the preparation of intermediates for CETP inhibitors like Anacetrapib.
Key Applications
-
Pharmaceutical Synthesis: A critical building block for the synthesis of CETP inhibitors, including Anacetrapib and its analogues. The 2-fluoro-5-isopropoxyphenyl moiety is a key structural component of these drugs, contributing to their biological activity.
-
Medicinal Chemistry: Utilized in the development of new chemical entities where the introduction of a fluorinated isopropoxy-phenyl group is desired to optimize drug-like properties.
-
Organic Synthesis: A versatile reagent for the construction of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound and its analogues. The data is compiled from patent literature describing the synthesis of CETP inhibitors.
Table 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Coupling Partner A (Boronic Acid) | Coupling Partner B (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 80 | 4 | 95 |
Table 2: Related Suzuki-Miyaura Coupling Reactions for CETP Inhibitor Synthesis
| Coupling Partner A (Boronic Acid Derivative) | Coupling Partner B (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-Fluoro-2-methoxy-5-isopropylphenyl)boronic acid | 2-bromo-5-(trifluoromethyl)benzyl bromide | Pd(Ph₃P)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 2 | 88 |
| (2-Fluoro-4-methoxy-5-isopropylphenyl)boronic acid | 2-iodo-5-(trifluoromethyl)benzyl alcohol | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound. These protocols are based on established procedures for the synthesis of Anacetrapib intermediates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Anacetrapib Intermediate
This protocol describes the coupling of this compound with 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)benzene.
Materials:
-
This compound (1.2 equiv)
-
5-bromo-2-(chloromethyl)-1-(trifluoromethyl)benzene (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)benzene (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 equiv).
-
Purge the vessel with an inert gas for 15 minutes.
-
Add degassed toluene and degassed water in a 4:1 ratio to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the key reaction pathway and experimental workflow.
Caption: General schematic of the Suzuki-Miyaura coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling with Electron-Rich Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species with an organohalide.[2] While the reaction is broadly applicable, couplings involving electron-rich boronic acids present unique challenges that can lead to low yields and undesired side reactions.[1] The electronic nature of the substituents on the boronic acid significantly influences the transmetalation step of the catalytic cycle.[1] This document provides a detailed guide to ligand selection and reaction optimization for successful Suzuki-Miyaura couplings with electron-rich boronic acids.
Challenges in Coupling with Electron-Rich Boronic Acids
The primary challenges associated with the use of electron-rich boronic acids in Suzuki-Miyaura couplings are:
-
Slow Transmetalation: Electron-donating groups on the boronic acid increase the electron density on the boron-bearing carbon, which can slow down the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[3]
-
Protodeboronation: Electron-rich arylboronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and consumption of the starting material.[4][5]
-
Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids, another common side reaction that reduces the yield of the desired cross-coupled product.[3][6]
Effective ligand selection is paramount to overcoming these challenges and achieving high-yielding cross-coupling reactions.
Ligand Selection Strategies
The choice of ligand is critical for facilitating the key steps in the catalytic cycle, particularly with challenging substrates like electron-rich boronic acids. The most effective ligands for these couplings are typically bulky and electron-rich, which help to promote both the oxidative addition and the subsequent reductive elimination steps.[3][7][8]
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling sterically hindered and electronically rich substrates.[3] Their steric bulk promotes the formation of monoligated palladium complexes, which are highly reactive, while their electron-donating nature facilitates the oxidative addition and reductive elimination steps.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings. They form strong bonds with the palladium center and are potent electron donors, which can accelerate the catalytic cycle.[3][10]
Catalytic Cycle and Key Steps
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Fluoro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions with a range of aryl chlorides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluorine atom and the isopropoxy group can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this an attractive transformation for drug discovery programs.[1][2]
The following sections detail the principles of the Suzuki-Miyaura coupling, provide recommended reaction protocols, and present quantitative data for the coupling of this compound and analogous compounds with various aryl chlorides.
Introduction to Fluorinated Moieties in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of robust synthetic methods for introducing fluorinated motifs is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the efficient synthesis of fluorinated biaryl compounds.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly when working with less reactive aryl chlorides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl chlorides. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for a range of aryl chlorides.
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
The vessel is sealed, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.[3]
Specific Protocol: Synthesis of a Biaryl Ether Derivative
This protocol is adapted from a patented synthesis and provides a concrete example of the coupling of this compound with a substituted aryl chloride.
Materials:
-
This compound
-
Substituted aryl chloride (e.g., a chloro-pyrimidine derivative)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, combine the substituted aryl chloride (1.0 equiv.), this compound (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.).
-
The flask is sealed and thoroughly purged with an inert gas (e.g., argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours, or until reaction completion is confirmed by LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to afford the desired biaryl product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous fluorinated boronic acids with various aryl chlorides. This data is intended to provide a comparative overview and guide for reaction optimization.
Table 1: Coupling with Electron-Deficient Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |
| 2-Chloro-5-nitropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12 | Good |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | THF/H₂O | 80 | 24 | Moderate |
Yields are qualitative and based on data for analogous systems. Specific optimization is recommended.
Table 2: Coupling with Electron-Rich Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | High |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 16 | Good |
| 1-Chloro-4-(tert-butyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | CsF (2) | THF | 80 | 20 | Moderate |
Yields are qualitative and based on data for analogous systems. Specific optimization is recommended.
Table 3: Coupling with Sterically Hindered Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloro-2,6-dimethylbenzene | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ (3) | t-AmOH | 110 | 24 | Moderate |
| 2-Chlorobiphenyl | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 36 | Moderate |
| 1-Chloronaphthalene | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 18 | Good |
Yields are qualitative and based on data for analogous systems. Specific optimization is recommended.
Experimental Workflow and Logic
The successful execution of a Suzuki-Miyaura coupling reaction with this compound and aryl chlorides involves a logical sequence of steps, from reagent selection to product purification.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful optimization of the catalyst system and reaction conditions is key to achieving high yields, particularly with challenging aryl chloride substrates. The resulting fluorinated biaryl scaffolds have significant potential in the development of novel therapeutics and advanced materials.
References
Application Notes and Protocols: Flow Chemistry Methods for Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing palladium-catalyzed cross-coupling reactions using continuous flow chemistry. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, precise control over reaction parameters, and seamless scalability.[1][2][3] These attributes make it a powerful tool in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries for the construction of carbon-carbon and carbon-heteroatom bonds.[2][4]
The following sections detail the general principles, experimental setups, and specific protocols for key palladium-catalyzed cross-coupling reactions conducted in flow.
General Principles and Advantages of Flow Chemistry
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in organic synthesis.[5] When translated to a continuous flow regime, these reactions benefit from:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for efficient heating and cooling, as well as rapid mixing of reagents.[4][6]
-
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.[7]
-
Precise Reaction Control: Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be precisely controlled, leading to higher reproducibility and yields.[2][3]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by using a larger reactor, a process often more straightforward than in batch chemistry.[4]
-
Integration of Processes: Flow chemistry allows for the "telescoping" of multiple reaction steps, purification, and analysis into a single, continuous process.[5]
General Experimental Workflow
A typical flow chemistry setup for a palladium-catalyzed cross-coupling reaction consists of several key components as illustrated in the workflow diagram below. Reactant solutions are pumped from reservoirs, mixed, and then passed through a heated reactor containing the palladium catalyst. The product stream is then collected for analysis and purification.
Caption: General experimental workflow for a flow chemistry cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate.[4][8] Both homogeneous and heterogeneous palladium catalysts are widely used for this reaction in flow.[4][5]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application & Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in a Packed-Bed Reactor
This protocol describes a ligand-free Suzuki-Miyaura coupling using a solid-supported palladium catalyst in a continuous flow system. This approach simplifies product purification by retaining the catalyst within the reactor.[9]
Experimental Setup:
-
Reactor: A packed-bed reactor (e.g., a stainless steel column) filled with a solid-supported palladium catalyst (e.g., Pd on carbon, silica, or a polymer).
-
Pumps: HPLC pumps for delivering reactant solutions.
-
Reagents:
-
Solution A: Aryl halide in a suitable solvent (e.g., THF, EtOH).
-
Solution B: Arylboronic acid and a base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture (e.g., H₂O/EtOH).[5]
-
General Protocol:
-
Prepare two stock solutions. For example, Solution A containing the aryl halide (0.83 M) in THF, and Solution B containing the phenylboronic acid (0.45 M) and K₂CO₃ (0.55 M) in a 1:1 mixture of H₂O-EtOH.[5]
-
Set the flow rates of the pumps to achieve the desired stoichiometry and residence time.
-
Heat the packed-bed reactor to the desired temperature (e.g., 70-120 °C).
-
Pump the solutions through the reactor system.
-
Collect the product stream after it passes through a back-pressure regulator.
-
The crude product is typically clean, and purification can often be achieved by a simple extraction, avoiding the need for chromatography.[5]
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | 80 | - | >95 (Conversion) | [4] |
| 2 | 4-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | - | - | 98 | [5] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | - | - | 95 | [5] |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | - | - | 96 | [5] |
| 5 | 5-Iodo-2'-deoxyuridine | 3-Methoxyphenylboronic acid | 60 | < 9 | 95 | [10] |
Mizoroki-Heck Coupling
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] Flow chemistry provides an efficient platform for performing Heck reactions, often with reduced reaction times and improved yields compared to batch methods.[4]
Application & Protocol 2: Homogeneous Heck Coupling in a Flow Reactor
This protocol details a homogeneous Heck reaction in a continuous flow system, which can be advantageous for optimizing reaction conditions and for reactions that are sluggish with heterogeneous catalysts.
Experimental Setup:
-
Reactor: A microreactor or a coil reactor made of an inert material (e.g., PFA, stainless steel).
-
Pumps: Syringe pumps or HPLC pumps.
-
Reagents: A single solution containing the aryl halide, alkene, a soluble base (e.g., triethylamine), and a homogeneous palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) in a suitable solvent (e.g., DMF, MeCN).[4]
General Protocol:
-
Prepare a stock solution containing the aryl iodide, alkene (e.g., methyl acrylate), and triethylamine in DMF.[4]
-
Prepare a second solution of the palladium catalyst (e.g., 10 mol % Pd(OAc)₂) and ligand (e.g., 20% PPh₃) in DMF.[4]
-
Use syringe pumps to introduce the two solutions into a T-mixer before the reactor.
-
Heat the reactor to the optimized temperature (e.g., 85 °C).[4]
-
Set the flow rate to achieve the desired residence time (e.g., 1-40 minutes).[4]
-
Collect the product stream for analysis and purification.
Quantitative Data Summary:
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | Iodobenzene | Methyl acrylate | 10 | 85 | 1 | 97 | [4] |
| 2 | 4-Iodobenzonitrile | Butyl acrylate | - | 150 | - | 80 | [11] |
| 3 | 4-Iodoacetophenone | n-Butyl acrylate | 0.5 | 110 | 30 | - | [8] |
| 4 | Aryl diazonium salts | Various alkenes | 10 | - | 27 | 54-90 | [4] |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[12][13] Flow chemistry has been successfully applied to this reaction, enabling safer handling of gaseous alkynes and efficient catalyst use.[13][14]
Application & Protocol 3: Heterogeneous Sonogashira Coupling in Flow
This protocol describes a Sonogashira coupling using a packed-bed reactor containing a supported palladium catalyst and a copper co-catalyst.
Experimental Setup:
-
Reactor: A packed-bed reactor (e.g., ThalesNano X-Cube™ with CatCarts™).[15]
-
Catalyst: A mixture of a solid-supported palladium catalyst and a copper source (e.g., 0.1% Cu₂O on alumina).[15]
-
Reagents: A solution of the aryl iodide and terminal alkyne in a suitable solvent (e.g., THF-DMA 9:1).[15]
General Protocol:
-
Dissolve the substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) in a dried solvent mixture like THF-DMA (9:1, 10 mL).[15]
-
Pack a reactor cartridge with the supported palladium catalyst and the copper co-catalyst.[15]
-
Heat the reactor to the desired temperature (e.g., 80 °C).[15]
-
Pump the reactant solution through the heated cartridge at a defined flow rate (e.g., 0.1 mL/min).[15]
-
Collect the eluate.
-
Isolate the product by extraction (e.g., with water and hexane) and purify by column chromatography if necessary.[15]
Quantitative Data Summary:
| Entry | Aryl Iodide | Alkyne | Temp (°C) | Flow Rate (mL/min) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | 80 | 0.1 | 74 | [12] |
| 2 | 4-Iodobenzaldehyde | Phenylacetylene | 80 | 0.1 | 75 | [15] |
| 3 | 3,5-Dibromopyridine | Propyne Gas | 160 | - | ~91 (Selectivity) | [16] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. This reaction is of great importance in the synthesis of pharmaceuticals. Flow chemistry offers a platform to overcome challenges such as catalyst deactivation and handling of strong, insoluble bases.[17]
Logical Relationship: Catalyst Choice in Flow Cross-Coupling
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in designing a flow chemistry process. The following diagram illustrates the key considerations.
Caption: Decision diagram for selecting a catalyst type in flow chemistry.
Application & Protocol 4: Homogeneous Buchwald-Hartwig Amination with a Soluble Base
This protocol utilizes a homogeneous catalyst system with a soluble organic base (DBU), which can prevent reactor clogging issues often encountered with insoluble inorganic bases.[17]
Experimental Setup:
-
Reactor: A tubular flow reactor (e.g., 1 mL volume).
-
Pumps: HPLC pumps.
-
Reagents: A single solution of the aryl halide, amine, palladium precatalyst, ligand (e.g., XantPhos), and DBU in a suitable solvent.
General Protocol:
-
Prepare a stock solution containing the aryl halide, amine, palladium catalyst, ligand, and DBU in a solvent like toluene.
-
Pump the solution through the tubular reactor, which is heated to the desired temperature (e.g., 100 °C).
-
Control the residence time by adjusting the flow rate (e.g., for a 60-minute residence time in a 1 mL reactor, the flow rate would be ~16.7 µL/min).
-
Collect the product stream for analysis. This homogeneous system may require downstream processing to remove the catalyst.[17]
Quantitative Data Summary:
| Entry | Aryl Halide | Amine | Base | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | DBU | 100 | 60 | 88 | [4] |
| 2 | 4-Bromotoluene | Piperidine | NaOtAm | - | - | - | [18] |
| 3 | Aryl Bromide | N-methylpiperazine | KOtAm | - | - | - | [18] |
| 4 | 4-tert-Butylbromobenzene | Aniline | DBU | 100 | 60 | 78 | [4] |
These application notes and protocols provide a starting point for researchers looking to implement palladium-catalyzed cross-coupling reactions in continuous flow. The specific conditions for each reaction will likely require optimization depending on the substrates and equipment used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vapourtec.com [vapourtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. iris.unina.it [iris.unina.it]
- 9. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Sonogashira cross-coupling under non-basic conditions. Flow chemistry as a new paradigm in reaction control - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00198B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Application Notes and Protocols: Boronic Acid-Based Protection of Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the field of carbohydrate chemistry and drug development, the selective protection of diol functionalities is a critical step.[1] Boronic acids offer a versatile and efficient strategy for the temporary protection of 1,2- and 1,3-diols through the formation of cyclic boronic esters (boronates).[2] This reversible reaction provides a robust protecting group that is stable under a variety of reaction conditions yet can be readily cleaved under mild protocols.[2][3]
The use of boronic esters as protecting groups presents several key advantages:
-
Mild Formation and Cleavage: Boronate esters are typically formed under mild, often anhydrous, conditions and can be cleaved with gentle aqueous acid or base, or via transesterification.[2]
-
High Selectivity: Boronic acids often exhibit a high degree of selectivity for cis-diols over trans-diols and can be employed for the regioselective protection of polyols.[2]
-
Stability: The resulting cyclic boronates are generally stable to a range of non-aqueous reaction conditions and can often withstand purification by silica gel chromatography.[2]
-
Recoverable Reagents: In many instances, the boronic acid reagent can be recovered and reused after the deprotection step, enhancing the atom economy of the process.[4]
This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for the protection of diols using boronic acids.
Principles of Boronic Acid-Diol Condensation
The formation of a cyclic boronic ester is an equilibrium process involving the condensation of a boronic acid with a diol, resulting in the elimination of water.[5] The reaction is typically driven to completion by removing water, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[2]
The stability and formation kinetics of the boronate ester are influenced by several factors, including the structure of the boronic acid and the diol, the reaction solvent, and the pH of the medium.[6][7][8] The general mechanism involves the reaction of the neutral boronic acid with the diol.[9][10]
Quantitative Data Summary
The efficiency of diol protection and the stability of the resulting boronate esters are dependent on the specific boronic acid and diol substrates, as well as the reaction conditions. The following tables summarize representative data on the stability and formation of boronate esters.
Table 1: Stability Constants of Arylboronic Acid Diol Esters
| Arylboronic Acid | Diol | Stability Constant (log K) | Conditions |
| Phenylboronic acid | Glucose | 2.0 | Aqueous solution |
| Phenylboronic acid | 4-Nitrocatechol | 1.29 | Aqueous solution |
| 2-Fluorophenylboronic acid | Pinanediol | Ktrig ≈ 2 × 10⁴ M⁻¹ | 40% aq. acetonitrile |
| Phenylboronic acid | Alizarin Red S | - | Optimal pH ~7.0[10] |
| Various | Sorbitol, Fructose, Glucose | Varies with structure and pH | Aqueous solution[11][12] |
Note: Stability constants are highly dependent on the specific conditions, including pH and solvent system. The data presented here are for illustrative purposes. For detailed information, refer to the cited literature.[6][11][13]
Table 2: Factors Influencing Boronic Ester Stability
| Factor | Effect on Stability | Notes |
| Steric Hindrance | Increased steric bulk on the boronic acid or diol generally increases the kinetic stability of the boronic ester.[14] | For example, pinacol boronic esters are more stable than ethylene glycol esters.[14] |
| Electronic Effects | Electron-withdrawing groups on the arylboronic acid can increase the Lewis acidity of the boron atom, affecting binding affinity.[6][7] | The stability of hydroxocomplexes is stabilized by electron-accepting substituents.[13] |
| Diol Structure | cis-Diols form more stable five- or six-membered rings than trans-diols. The acidity of the diol also plays a significant role.[13][15] | Alkyl substituents on the α-carbons of diols can slow down transesterification but lead to thermodynamically more stable esters.[16] |
| pH | The equilibrium between the neutral boronic acid and the anionic boronate is pH-dependent, which in turn affects the esterification equilibrium.[10] | Ester formation is often favored at higher pH where the boronate anion concentration is higher.[10] |
Experimental Protocols
General Protocol for the Protection of a 1,2-Diol with Phenylboronic Acid
This protocol describes a general method for the formation of a phenylboronate ester from a generic 1,2-diol.
Materials:
-
1,2-Diol
-
Phenylboronic acid (1.0 - 1.2 equivalents)
-
Anhydrous toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.
-
Add phenylboronic acid (1.0 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and allow it to stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude boronate ester can often be used in the next step without further purification. If necessary, purify the product by silica gel chromatography.[2]
General Protocol for the Deprotection of a Boronate Ester
This protocol describes a general method for the cleavage of a boronate ester to regenerate the diol.
Materials:
-
Boronate ester
-
Acetone or other suitable organic solvent
-
Water
-
Catalytic amount of acid (e.g., HCl) or base (e.g., NaOH) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the boronate ester in a suitable organic solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stir bar.
-
Add water to the solution. To facilitate hydrolysis, a catalytic amount of acid or base can be added.[2]
-
Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.
-
Remove the organic solvent under reduced pressure.
-
Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.
-
Purify the diol by recrystallization or silica gel chromatography as needed.
A two-step deprotection protocol for alkyl pinacolyl boronic esters involving transesterification with diethanolamine followed by hydrolysis has also been reported, offering tolerance to various functional groups and short reaction times.[17][18]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 8. Solvent Effects in Boronic Acid-Diol Binding [pubmed.ncbi.nlm.nih.gov]
- 9. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aablocks.com [aablocks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of fluorinated phenylboronic acids, with a primary focus on preventing undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorinated phenylboronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a significant undesired side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] For fluorinated phenylboronic acids, the presence of electron-withdrawing fluorine atoms can make the boron atom more electrophilic and the C-B bond more susceptible to cleavage, especially under basic aqueous conditions.[3] This decomposition of the boronic acid leads to the formation of a simple fluorinated arene, reducing the yield of the desired coupled product and complicating purification.[4][5]
Q2: What are the key factors that promote the protodeboronation of fluorinated phenylboronic acids?
A2: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): Protodeboronation is often fastest at high pH due to the formation of more reactive arylboronate anions.[1][6]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5][7]
-
Presence of Water: Aqueous media can facilitate the protonolysis of the C-B bond.[2]
-
Strong Bases: The type and strength of the base used in reactions like the Suzuki-Miyaura coupling can significantly influence the rate of protodeboronation.[8]
-
Strong Donor Ligands: In some metal-mediated reactions, strong donor ligands like acetonitrile and pyridine can accentuate protodeboronation.[5]
-
Reaction Time: Longer reaction times can lead to increased decomposition of the boronic acid.[7]
Q3: How can I detect and quantify protodeboronation in my reaction?
A3: Protodeboronation can be detected and quantified using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR are powerful tools to monitor the consumption of the starting boronic acid and the formation of the protodeboronated byproduct.[1][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate and identify the components of the reaction mixture, allowing for the quantification of the desired product and the protodeboronated side product.
-
Gas Chromatography (GC): For volatile products, GC can be an effective method for analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of the corresponding fluoroarene. | High rate of protodeboronation. | 1. Modify Reaction Conditions: Lower the reaction temperature and use a milder base (e.g., K₃PO₄, CsF).[7] 2. Use a Boronic Ester: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA (N-methyliminodiacetic acid) ester, or a trifluoroborate salt.[2][10] These act as "slow-release" sources of the boronic acid.[2] 3. Optimize Solvent: Consider using anhydrous solvents or minimizing the amount of water in the reaction. For some copper-mediated fluorinations, using t-BuOH as a solvent has been shown to minimize protodeboronation. 4. Choose an Appropriate Catalyst System: Employ a highly active catalyst system with bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation.[11] |
| Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. | Poor catalyst activity or deactivation. | 1. Ensure Inert Atmosphere: Thoroughly degas solvents and reagents to prevent catalyst oxidation.[11] 2. Use High-Purity Reagents: Ensure the quality of the catalyst, ligands, and other reagents. 3. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate.[11] |
| Inconsistent results between batches. | Variability in the quality of the fluorinated phenylboronic acid or reaction setup. | 1. Store Boronic Acids Properly: Fluorinated phenylboronic acids can be sensitive to air and moisture. Store them in a cool, dry, and dark place under an inert atmosphere. 2. Standardize Reaction Setup: Ensure consistent degassing procedures, solvent purity, and reagent addition protocols. |
Data Summary
Table 1: Relative Stability of Boronic Acid Derivatives to Protodeboronation
| Boronic Acid Derivative | General Stability Trend | Key Advantages | Reference(s) |
| Boronic Acid (ArB(OH)₂) | Prone to protodeboronation, especially electron-deficient ones. | Readily available. | [12] |
| Pinacol Ester | More stable than the corresponding boronic acid. | Good stability, easy to handle.[3] | [10][13] |
| MIDA Ester | Exceptionally stable, often crystalline solids. | Allows for sequential cross-coupling reactions. | [2][11] |
| Potassium Trifluoroborate (ArBF₃K) | Generally more stable than boronic acids in the presence of base. | Robust reactivity, easy to purify. | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid using a Pinacol Ester
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid pinacol ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the vessel.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) to the reaction vessel.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat it to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Fluorinated Phenylboronic Acid MIDA Ester
-
Dissolution: In a round-bottom flask, dissolve the fluorinated phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).[8]
-
Dehydration: Heat the mixture (e.g., to 80-100 °C) and remove water via azeotropic distillation using a Dean-Stark apparatus or by heating under vacuum.
-
Isolation: After complete conversion, cool the reaction mixture and isolate the MIDA ester. It may precipitate upon cooling or require solvent removal and purification by crystallization or chromatography.
Visual Guides
Caption: General pathway for base-catalyzed protodeboronation.
Caption: A workflow for troubleshooting protodeboronation.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Fluoro-5-isopropoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-isopropoxyphenylboronic acid in cross-coupling reactions. The guidance focuses on mitigating common side reactions and optimizing reaction conditions to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most significant side reactions encountered are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of 1-fluoro-4-isopropoxybenzene. This is a common issue with electron-rich boronic acids and those bearing ortho-substituents, like the fluorine atom in this case.[1][2]
-
Homocoupling: This side reaction is the palladium-catalyzed dimerization of the boronic acid to yield 2,2'-difluoro-5,5'-diisopropoxybiphenyl. The presence of oxygen and certain palladium(II) precatalysts can promote this undesired reaction.[3]
Q2: My reaction is resulting in a low yield of the desired cross-coupled product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Protodeboronation of the boronic acid: This is a major pathway for consumption of the starting material. The ortho-fluoro substituent can accelerate this process.
-
Homocoupling of the boronic acid: This side reaction consumes the boronic acid, reducing the amount available for the desired cross-coupling.
-
Catalyst deactivation: The palladium catalyst may become deactivated during the reaction.
-
Suboptimal reaction conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and may not be optimized for this specific substrate.
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of milder bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[1][2]
-
Anhydrous conditions: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can be advantageous.[1]
-
Lower reaction temperatures: Higher temperatures can increase the rate of protodeboronation. If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80 °C) may be beneficial.[2]
-
Use of boronic esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1][4]
Q4: What are the best practices to avoid homocoupling?
A4: Homocoupling can be minimized by:
-
Rigorous exclusion of oxygen: Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Use of Pd(0) precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂, as the in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.
-
Careful selection of ligands: The choice of phosphine ligand can influence the extent of homocoupling.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the cross-coupling reaction of this compound.
Problem 1: Low or No Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Significant Protodeboronation | 1. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₃PO₄, Cs₂CO₃, or K₂CO₃. 2. Reduce reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Use anhydrous solvents: Ensure all solvents are rigorously dried and degassed. 4. Convert to a boronic ester: Synthesize the pinacol ester of the boronic acid prior to the coupling reaction. |
| Catalyst Inactivity | 1. Use a fresh catalyst and ligand. 2. Ensure an inert atmosphere to prevent catalyst oxidation. 3. Consider a more active catalyst system: For ortho-substituted substrates, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required.[5][6] |
| Inefficient Transmetalation | 1. Optimize the base: A systematic screening of bases is recommended. 2. Solvent selection: The choice of solvent can influence the solubility of the base and the boronate species. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[7][8] |
Problem 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Thoroughly degas all solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Use of Pd(II) Precatalyst | 1. Switch to a Pd(0) precatalyst: Consider using Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Suboptimal Ligand | 1. Screen different phosphine ligands: The steric and electronic properties of the ligand can influence the relative rates of cross-coupling and homocoupling. |
Data Presentation: Comparative Performance of Reaction Conditions
Disclaimer: The following data is illustrative and based on general trends for ortho-fluoro-substituted arylboronic acids. Optimal conditions for this compound may vary and require experimental optimization.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Relative Basicity | Expected Yield Range (%) | Comments |
| NaOH | Strong | 40-60 | High potential for protodeboronation.[1] |
| K₂CO₃ | Moderate | 60-85 | A commonly used and effective base.[8] |
| K₃PO₄ | Moderate | 70-95 | Often a good choice for minimizing protodeboronation.[1] |
| Cs₂CO₃ | Moderate | 75-98 | Can be highly effective, but is more expensive.[1] |
Table 2: Influence of Catalyst System on Reaction Outcome
| Catalyst (mol%) | Ligand (mol%) | Expected Yield Range (%) | Comments |
| Pd(PPh₃)₄ (5) | - | 60-80 | A standard catalyst, may require higher temperatures.[2] |
| Pd(OAc)₂ (2) | SPhos (4) | 80-95 | Highly active catalyst system, often allows for lower reaction temperatures.[6] |
| Pd₂(dba)₃ (2) | XPhos (4) | 85-98 | Another highly active system suitable for challenging substrates.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: Conversion to Pinacol Ester to Mitigate Protodeboronation
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to improve reactivity of 2-Fluoro-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of 2-Fluoro-5-isopropoxyphenylboronic acid in your experiments. The following information is designed to address common challenges and provide actionable solutions for this sterically hindered and electronically deactivated substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: Low reactivity of this compound is often attributed to a combination of steric hindrance from the ortho-fluoro and isopropoxy groups, and electronic deactivation. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. More robust systems are often required.
-
Base Selection: The choice of base is critical for the activation of the boronic acid.
-
Solvent System: The polarity and proticity of the solvent can significantly impact reaction efficiency.
-
Reaction Temperature: Higher temperatures may be necessary to overcome the activation energy barrier.
-
Side Reactions: Protodeboronation and homocoupling are common side reactions that consume the starting material.
Q2: What are the most common side reactions observed with this compound and how can I minimize them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. It is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and a strong base. To mitigate this, consider using anhydrous solvents, milder bases (e.g., K₃PO₄, Cs₂CO₃), or protecting the boronic acid as a pinacol ester or trifluoroborate salt.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl can be promoted by the presence of oxygen or certain palladium species. Ensuring the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen) is crucial. Using a pre-activated Pd(0) catalyst or a reliable precatalyst can also reduce homocoupling.
Q3: How do I select an appropriate catalyst and ligand for this sterically hindered boronic acid?
A3: For sterically hindered and electron-rich boronic acids, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective. N-heterocyclic carbene (NHC) ligands can also be a good choice.
-
Recommended Palladium Sources: Pre-formed Pd(0) catalysts like Pd₂(dba)₃ or air-stable Pd(II) precatalysts that are easily reduced in situ (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used in conjunction with the appropriate ligand.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).- Consider using a more active, pre-formed Pd(0) catalyst. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).- Increase the reaction temperature in increments of 10-20 °C.- Ensure your aryl halide coupling partner is sufficiently reactive (I > Br > Cl). |
| Poor Boronic Acid Activation | - Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.- Ensure the base is finely powdered and anhydrous.- A small amount of water in aprotic polar solvents (e.g., dioxane, THF) can sometimes facilitate boronate formation. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Protodeboronation Product | - Reaction time is too long.- Reaction temperature is too high.- Base is too strong or reaction is too aqueous. | - Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature.- Use a milder base (e.g., K₂CO₃, KF) or switch to anhydrous conditions.- Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
| Homocoupling Product | - Presence of oxygen in the reaction mixture.- Inefficient reduction of a Pd(II) precatalyst. | - Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.- Use a Pd(0) source directly or a precatalyst known for efficient activation. |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of analogous ortho-substituted fluorophenylboronic acids. This data can serve as a baseline for optimizing your reaction with this compound.
Table 1: Comparison of Ligand and Base Systems for a Model Suzuki-Miyaura Coupling
Reaction: 2-Fluorophenylboronic acid derivative + Aryl Bromide -> Biaryl Product
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 40-60 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | THF/H₂O | 80 | 18 | 60-75 |
Table 2: Effect of Leaving Group on the Aryl Halide Coupling Partner
Reaction: this compound + Aryl Halide -> Biaryl Product (Illustrative Data)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Relative Yield |
| Aryl Iodide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-8 | High |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 8-16 | Moderate to High |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110-120 | 12-24 | Low to Moderate |
Experimental Protocols
The following are general starting procedures that should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Improved Stability
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or toluene.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature.
-
Isolation: Once the reaction is complete (monitored by TLC or NMR), remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Technical Support Center: Optimization of Coupling Reactions with 2-Fluoro-5-isopropoxyphenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this reagent require careful optimization of reaction parameters, particularly temperature, to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary issues to investigate?
A1: Low conversion can stem from several factors related to this specific substrate. The primary aspects to check are:
-
Catalyst Activity: Ensure your palladium source and ligand are active and appropriate for a sterically hindered substrate.[1][2] The active catalytic species is Pd(0); if using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Steric Hindrance: The ortho-fluoro and meta-isopropoxy groups create significant steric bulk, which can impede key steps in the catalytic cycle like transmetalation and reductive elimination.[1][3]
-
Protodeboronation: The ortho-fluoro substituent makes the boronic acid susceptible to protodeboronation (cleavage of the C-B bond), a side reaction that is often accelerated by the basic conditions required for the coupling.[4][5]
-
Reaction Conditions: Suboptimal choices for the base, solvent, or temperature can significantly hinder the reaction.[2]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.[1]
Q2: What is a good starting temperature for optimizing the reaction, and how should I adjust it?
A2: A good starting point for this substrate is typically in the range of 70-80 °C .[6][7] Temperature is a critical parameter that must be balanced. While higher temperatures can increase the rate of the desired coupling, they can also accelerate catalyst decomposition and side reactions like protodeboronation.[8][9] It is recommended to screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance for your specific coupling partners. For particularly unstable substrates, highly active catalysts that work at lower temperatures (room temperature to 40 °C) may be necessary.[4][10]
Q3: I'm observing significant protodeboronation of the this compound. How can this be minimized?
A3: Protodeboronation is a common challenge with ortho-fluorinated boronic acids.[4][5] To mitigate this:
-
Lower the Temperature: As this side reaction is often temperature-dependent, running the reaction at the lowest effective temperature can help.
-
Choose the Right Base: Use the mildest base that still promotes the reaction. While strong bases are often used, they can accelerate C-B bond cleavage.[4] Consider screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Use a Highly Active Catalyst: Employing a highly active catalyst system (e.g., a Buchwald-type precatalyst) can accelerate the desired coupling to outcompete the slower protodeboronation side reaction, even at lower temperatures.[4][10]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation, though water is often required for the activity of certain bases.[2]
Q4: What are the recommended catalyst and ligand systems for coupling this sterically hindered boronic acid?
A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] For sterically demanding boronic acids, specialized catalyst systems are required to overcome the slow reaction kinetics.[1]
-
Recommended Ligands: Bulky, electron-rich biarylphosphine ligands are essential.[1] Commonly successful ligands include XPhos, SPhos, and RuPhos .[2][3] These ligands promote the formation of a highly reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[1][2]
-
Recommended Precatalysts: Using air-stable palladium precatalysts, such as G2 or G3 Buchwald precatalysts (e.g., XPhos Pd G3), can improve reproducibility and ensure the rapid generation of the active catalyst.[4]
Troubleshooting Guide for Temperature Optimization
Problem: Low product yield at the initial reaction temperature (e.g., 80 °C).
This guide provides a logical workflow to troubleshoot and optimize the reaction temperature.
Caption: Troubleshooting flowchart for low yield issues.
The relationship between temperature and competing reaction pathways is crucial. Increasing temperature raises the rate of both the desired coupling and undesired side reactions.
Caption: The dual effect of temperature on reaction pathways.
Data Presentation
The optimal temperature is highly dependent on the specific coupling partners, catalyst, and solvent system used. The following table provides representative data on how temperature can influence reaction outcomes for a challenging Suzuki-Miyaura coupling.
Table 1: Representative Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| 1 | Room Temp (25) | 24 | < 5 | Reaction is too slow at ambient temperature. |
| 2 | 60 | 12 | 45 | Moderate conversion, starting material remains. |
| 3 | 80 | 6 | 88 | Good conversion, minimal byproducts observed.[6][7] |
| 4 | 100 | 6 | 91 | High conversion, slight increase in impurity profile.[11] |
| 5 | 120 | 6 | 75 | Lower yield due to significant byproduct formation (protodeboronation/decomposition).[11] |
Note: This data is illustrative for a coupling of this compound with a typical aryl bromide using a Buchwald-type catalyst system. Actual results will vary.
Table 2: Recommended Starting Conditions for Optimization
| Component | Recommendation | Rationale / Key Considerations |
|---|---|---|
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Air-stable precatalyst ensures rapid generation of the active Pd(0) species.[4] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[1][2] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Moderately strong bases that are effective and less likely to cause rapid protodeboronation compared to stronger alternatives.[4][6] |
| Solvent | Toluene, Dioxane, or THF/water mixtures | Anhydrous aprotic solvents are common; small amounts of water can sometimes be beneficial but may increase protodeboronation risk.[4][11] Ensure solvent is degassed.[1] |
| Temperature | 70-100 °C | Optimal range to balance reaction rate against thermal degradation of reagents and catalyst.[6][8][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. The amounts and conditions should be optimized for each specific substrate pairing.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Solvent Addition: Add the appropriate volume of degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving substituted phenylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a substituted phenylboronic acid is resulting in a low yield or has failed completely. What are the most likely causes?
A1: Low yields or reaction failures are commonly attributed to several factors, primarily catalyst deactivation. The active Pd(0) catalyst is sensitive and can lose its efficacy. Key causes include:
-
Protodeboronation: This is a major side reaction where the C-B bond of the phenylboronic acid is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product.[1][2] Electron-rich phenylboronic acids are particularly susceptible to this issue.[2]
-
Catalyst Poisoning: Impurities in the reagents, solvents, or starting materials can irreversibly bind to the palladium catalyst, rendering it inactive.[3][4] Common poisons include sulfur compounds, excess halide ions, and coordinating functional groups on the substrates themselves.[3][5]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, an inactive form of palladium, which is often observed as a black precipitate.[1] This can be caused by high temperatures or incomplete ligand coordination.
-
Homocoupling: The boronic acid can couple with itself, forming a biaryl byproduct. This is often promoted by the presence of oxygen.[2][6]
-
Reagent Quality: Phenylboronic acids can degrade over time, especially if not stored properly. It is crucial to use fresh, high-purity reagents.[1][6]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues can often provide the first indication of catalyst deactivation. A common sign is the reaction mixture turning black, which suggests the precipitation of inactive palladium black.[1] Additionally, if reaction monitoring by TLC or LC-MS shows that the starting materials are no longer being consumed before the reaction is complete, it is a strong indicator of a stalled reaction due to an inactive catalyst.[1]
Q3: How do substituents on the phenylboronic acid affect catalyst stability and reactivity?
A3: Substituents on the phenyl ring have a significant impact on the electronic properties of the boronic acid, which in turn affects its stability and reactivity.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the boron atom, making the boronic acid more reactive in the transmetalation step. However, this increased reactivity also makes them more prone to protodeboronation.[2][7]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the electron density on the boron atom, which can lead to a lower pKa value.[7][8] While this can sometimes lead to more stable boronic acids, they may be less reactive in the desired coupling reaction.
The position of the substituent also plays a role. Ortho substituents can introduce steric hindrance, which may affect the approach to the metal center.[7]
Q4: Can the phenylboronic acid itself contribute to catalyst deactivation?
A4: Yes, indirectly. Phenylboronic acids can undergo self-condensation to form cyclic trimer anhydrides known as boroxines.[1] While this process is often reversible, boroxines can be less catalytically active, and their formation reduces the concentration of the active monomeric boronic acid available for the catalytic cycle.[1]
Q5: How can I minimize protodeboronation?
A5: To minimize protodeboronation, consider the following strategies:
-
Use fresh, high-purity phenylboronic acid.[1]
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[1][2] These esters slowly release the active boronic acid under the reaction conditions.
-
Use anhydrous solvents and ensure the base is not overly hydrolytic, as water can facilitate this side reaction.[1]
-
Choose a milder base, as very strong bases can promote protodeboronation.[2][9]
Troubleshooting Guide
If you are experiencing low yields or reaction failure, a systematic approach to troubleshooting is essential.
Visual Indicators of Problems
| Observation | Potential Cause | Suggested Action |
| Reaction mixture turns black | Precipitation of palladium black (inactive Pd) | Increase ligand-to-palladium ratio, ensure rigorous degassing, use a fresh palladium source.[1] |
| Reaction stalls prematurely | Catalyst deactivation or poisoning | Check for impurities, optimize reaction conditions (lower temperature), consider a more robust catalyst system.[1] |
| Formation of homocoupling product | Presence of oxygen | Improve degassing of solvents and reaction mixture.[6] |
| Significant protodeboronation observed | Unstable boronic acid, harsh conditions | Use a boronic ester, screen milder bases, use anhydrous solvents.[1][2] |
Systematic Troubleshooting Workflow
A logical workflow can help pinpoint the root cause of the issue.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Data Presentation
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
The acidity (pKa) of a phenylboronic acid can influence its stability and reactivity. Electron-withdrawing groups generally lower the pKa.[8][10]
| Substituent | pKa |
| p-Methoxy | 9.24 |
| p-Methyl | 8.6 |
| H | 8.83 |
| p-Chloro | 8.12 |
| m-Nitro | 7.35 |
| p-Nitro | 7.23 |
Data sourced from multiple references.[8][10]
Experimental Protocols
Protocol 1: Preparation of a Phenylboronic Acid Pinacol Ester
Objective: To convert a potentially unstable phenylboronic acid into a more stable pinacol ester derivative to mitigate protodeboronation.[2]
Materials:
-
Substituted phenylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Dichloromethane
-
Round-bottom flask with Dean-Stark trap and condenser
Methodology:
-
In a round-bottom flask, dissolve the substituted phenylboronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water.
-
Monitor the reaction progress by TLC or GC until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by distillation or chromatography if necessary, though it is often used directly in the subsequent coupling reaction.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling Reaction
Objective: To provide a reliable starting point for the cross-coupling of a substituted phenylboronic acid (or its pinacol ester) with an aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Substituted phenylboronic acid or pinacol ester (1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, substituted phenylboronic acid or pinacol ester, base, palladium precatalyst, and ligand.
-
Add the degassed solvent system via syringe.
-
Seal the vessel tightly.
-
Place the reaction vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Deactivation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Boronic Acid Stability in Basic Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of boronic acid decomposition under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid decomposition under basic conditions?
The primary degradation pathway for boronic acids in basic aqueous media is protodeboronation , a reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is often an undesired side reaction in applications like the Suzuki-Miyaura cross-coupling, which typically requires basic conditions to facilitate the transmetalation step.[1][3]
The base-catalyzed mechanism involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more electron-rich tetrahedral boronate species.[1][4] This boronate then reacts with a proton source, such as water, in the rate-limiting step to yield the protodeboronated product and boric acid.[1][5]
Q2: What factors influence the rate of protodeboronation?
Several factors can significantly impact the stability of boronic acids under basic conditions:
-
pH: The reaction pH is a critical factor. The rate of protodeboronation can be highly dependent on the pH of the medium, which controls the speciation of the boronic acid.[5]
-
Substituents on the Organic Group: The electronic nature of the substituent on the aryl or alkyl group attached to the boron atom plays a crucial role. Electron-withdrawing groups can increase the acidity of the boronic acid, making it more susceptible to decomposition.[4] Conversely, electron-donating groups can increase stability.
-
Reaction Temperature: Higher temperatures generally accelerate the rate of decomposition.[6]
-
Solvent: The choice of solvent can influence stability. While aqueous basic conditions are common for reactions like Suzuki-Miyaura coupling, they can also promote protodeboronation.[6]
-
Presence of Oxidizing Agents: Although protodeboronation is the primary concern under basic conditions, oxidative degradation can also occur, especially in the presence of air or other oxidizing agents.[2][6]
Q3: My boronic acid is decomposing during my Suzuki-Miyaura coupling reaction. What can I do?
Encountering decomposition during a Suzuki-Miyaura coupling is a common issue. Here are several strategies to mitigate this problem:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base such as K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH. The choice of base can be crucial for the success of the reaction.[7][8]
-
Lower the Reaction Temperature: If the reaction allows, reducing the temperature can slow down the rate of decomposition.[7]
-
Use a Boronic Acid Surrogate: Protected forms of boronic acids are often more stable. Consider using:
-
Pinacol Esters: These are one of the most common protecting groups for boronic acids. They are generally more stable to purification and reaction conditions.[9]
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable and can undergo slow, controlled release of the active boronic acid under specific reaction conditions.[2][7] This is particularly useful for unstable boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[7][10]
-
Trifluoroborate Salts: Potassium organotrifluoroborates are another stable alternative to boronic acids.[3]
-
Diethanolamine Adducts: These can form air- and water-stable crystalline solids that can be used directly in coupling reactions.[11]
-
-
Optimize Solvent System: Using a less protic or anhydrous solvent system can help to reduce the rate of protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling and presence of protodeboronated byproduct. | Boronic acid decomposition (protodeboronation) under basic reaction conditions. | 1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). 2. Lower the reaction temperature. 3. Use a protected form of the boronic acid (e.g., pinacol ester, MIDA ester, or trifluoroborate salt).[7][9] 4. Minimize water content in the reaction mixture. |
| Inconsistent results or poor reproducibility. | Degradation of the boronic acid starting material upon storage. | 1. Store boronic acids, especially sensitive ones, under an inert atmosphere (nitrogen or argon) and at low temperatures.[2] 2. Consider converting the boronic acid to a more stable derivative (e.g., MIDA ester) for long-term storage.[2][7] 3. Check the purity of the boronic acid before use, as it can dehydrate to form boroxines. |
| Difficulty purifying the final product due to boronic acid-related impurities. | On-column degradation during chromatographic purification or presence of residual boron-containing species. | 1. For purification of boronic esters, silica gel mixed with boric acid has been reported to be effective.[9] 2. Use a different purification technique that avoids prolonged exposure to protic or basic conditions. |
| Multiple unknown peaks observed in HPLC or UPLC-MS analysis of the reaction mixture. | Besides protodeboronation, other side reactions like oxidation or formation of boroxines (trimeric anhydrides) might be occurring. | 1. Prepare samples for analysis fresh and keep them in a cooled autosampler if possible.[12] 2. Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[12] 3. Couple the liquid chromatography to a mass spectrometer (LC-MS) to help identify the structures of the byproducts.[12][13] |
Experimental Protocols
Protocol 1: Monitoring Boronic Acid Decomposition by HPLC
This protocol outlines a general method for monitoring the stability of a boronic acid under specific basic conditions.
Objective: To quantify the degradation of a boronic acid over time in a basic solution.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or a suitable detector if the analyte lacks a strong chromophore, such as a Refractive Index detector).[2]
-
A reverse-phase C18 column is a common starting point.[2]
-
Boronic acid of interest.
-
Aqueous buffer solution of the desired pH.
-
Organic solvent (e.g., acetonitrile or methanol).
-
Autosampler vials.
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the boronic acid from its expected protodeboronated product and other potential impurities.[12]
-
Sample Preparation: Prepare a stock solution of the boronic acid in an appropriate solvent (e.g., acetonitrile).
-
Incubation: In an autosampler vial, mix an aliquot of the boronic acid stock solution with the basic aqueous buffer to achieve the desired final concentration and pH.
-
Time-Course Analysis: Inject the sample onto the HPLC at regular time intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h). If possible, use a cooled autosampler to prevent further degradation in the vial.[12]
-
Data Analysis:
-
Integrate the peak area of the boronic acid and any degradation products at each time point.
-
Plot the percentage of the remaining boronic acid as a function of time to determine the degradation kinetics.
-
Protocol 2: Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using an air-stable MIDA boronate, which is particularly useful for unstable boronic acids.[7]
Objective: To perform a Suzuki-Miyaura cross-coupling with an unstable boronic acid via its stable MIDA boronate derivative.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv).
-
MIDA boronate (1.2 equiv).[10]
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).[10]
-
Ligand (e.g., SPhos, 10 mol%).[10]
-
Base (e.g., K₃PO₄, 7.5 equiv).[10]
-
Solvent (e.g., 5:1 dioxane/H₂O).[7]
-
Reaction vessel suitable for heating under an inert atmosphere.
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.[7][10] The MIDA boronate will slowly hydrolyze, releasing the boronic acid for the coupling reaction.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, perform an appropriate aqueous workup, and purify the product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of an arylboronic acid.
Caption: Troubleshooting flowchart for managing boronic acid decomposition.
Caption: Workflow for monitoring boronic acid stability via HPLC.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 硼酸及其衍生物 [sigmaaldrich.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products of 2-Fluoro-5-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-isopropoxyphenylboronic acid and its derivatives. The focus is on the purification of products obtained from common reactions, such as the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
Question: After my Suzuki-Miyaura coupling reaction, I see multiple spots on my TLC plate, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve separation?
Answer:
When working with this compound in Suzuki-Miyaura coupling reactions, several side products and impurities can complicate purification. Understanding these will help in devising an effective purification strategy.
Common Impurities:
-
Homocoupling Product: The self-coupling of this compound can occur, especially in the presence of oxygen, leading to the formation of a symmetrical biaryl.
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, a common side reaction with boronic acids, particularly those with certain substitution patterns.[1][2]
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the coupling partner (e.g., an aryl halide).
-
Palladium Catalyst Residues: The palladium catalyst and its decomposition products can contaminate the desired product, often appearing as a dark coloration.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which may behave differently during chromatography.
Improving Chromatographic Separation:
-
Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane). Run TLC plates with various solvent ratios to find the optimal system that provides good separation between your product and the impurities.
-
Use of Different Adsorbents: While silica gel is the most common stationary phase, other adsorbents like alumina (basic or neutral) or even reverse-phase silica (C18) can offer different selectivity and may improve separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective in separating compounds with close Rf values.
Question: My desired product seems to co-elute with a major byproduct. What other purification techniques can I try?
Answer:
If column chromatography is not providing adequate separation, consider the following techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.
-
Common Recrystallization Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Hexane/Ethyl Acetate mixture
-
Toluene
-
Water (for polar compounds)
-
-
-
Acid-Base Extraction: If your product or a major impurity has an acidic or basic functional group, you can use acid-base extraction to separate them. For example, if your product is neutral but you have acidic impurities, you can dissolve the crude mixture in an organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic impurity.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can provide excellent separation.
-
Formation of a Derivative: In some challenging cases, you can convert your product into a crystalline derivative, purify the derivative by recrystallization, and then regenerate the original product.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider for a successful Suzuki-Miyaura coupling reaction with this compound to minimize purification challenges?
A1: To ensure a clean reaction and simplify purification, consider the following:
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[3] It is essential to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical, especially for sterically hindered or electronically challenging substrates. For ortho-substituted boronic acids, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[3]
-
Base Selection: The base plays a crucial role in the catalytic cycle. A milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred to minimize side reactions like protodeboronation.[2][3]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.
Q2: How can I remove residual palladium from my final product?
A2: Residual palladium can often be removed by:
-
Filtration through Celite or Silica Gel: After the reaction workup, filtering the organic solution through a pad of Celite or a short plug of silica gel can remove a significant amount of palladium residues.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester and remove palladium.
-
Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can adsorb palladium residues. However, be aware that this may also lead to some loss of the desired product.
Q3: Can I use this compound directly, or does it need to be converted to a boronate ester?
A3: In many cases, the boronic acid can be used directly. However, if you are experiencing issues with protodeboronation or other side reactions, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be advantageous. Boronate esters are generally more robust and can lead to cleaner reactions, although this adds an extra step to your synthesis.
Experimental Protocols
General Workup Procedure for a Suzuki-Miyaura Reaction
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Determine a suitable solvent system by running TLC plates. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and load it onto the column.
-
Elution: Begin elution with the selected mobile phase, collecting fractions. A gradient elution may be necessary for optimal separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of Fluoro-Substituted Phenylboronic Acids
| Parameter | Condition | Rationale/Comments |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on the reactivity of the coupling partners. Pre-catalysts with bulky ligands are often effective. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands can improve reaction rates and yields, especially for hindered substrates.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Milder bases are often preferred to minimize protodeboronation of the fluoro-substituted boronic acid.[2][3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is commonly used. The choice can influence reaction rate and solubility. |
| Temperature | Room Temperature to 110 °C | The required temperature depends on the reactivity of the substrates and the catalyst system used. |
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent product purification.
Caption: A logical flowchart for troubleshooting common purification issues encountered with Suzuki-Miyaura coupling products.
References
Technical Support Center: Sterically Hindered Suzuki-Miyaura Couplings
Welcome to the technical support center for overcoming challenges with ortho-substituted boronic acids in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in successfully synthesizing sterically crowded biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with an ortho-substituted boronic acid is failing or giving very low yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling with sterically demanding substrates fails, the issue often lies within the catalytic system's inability to overcome the steric barrier.[1] Start by assessing these key parameters:
-
Catalyst and Ligand Activity: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1][2] Ensure your palladium source and, most importantly, your chosen ligand are active and appropriate for the challenging coupling.[2][3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are typically required.[4][5]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[3] It is critical to ensure that all solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Base and Solvent Choice: The selection of base and solvent is crucial and interdependent.[1][4] An inappropriate combination can halt the reaction entirely. For instance, combinations like potassium phosphate (K₃PO₄) in dioxane or toluene are often effective.[1][6]
Q2: Why is steric hindrance such a significant problem in Suzuki-Miyaura couplings?
A2: Steric hindrance from bulky groups near the reaction site (the carbon-boron and carbon-halogen bonds) physically impedes the key steps of the catalytic cycle.[2][3] Specifically, it slows down:
-
Oxidative Addition: The insertion of the palladium catalyst into the aryl-halide bond.
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center.
-
Reductive Elimination: The final step where the two aryl groups couple to form the biaryl product and regenerate the active Pd(0) catalyst.[1][2] Overcoming these higher energy barriers often requires more forceful conditions, such as higher temperatures and specialized, highly active catalyst systems.[1][3]
Q3: I'm observing significant side products like protodeboronation or homocoupling. How can I minimize these?
A3: These are common side reactions, especially in challenging couplings.
-
Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is often caused by the reaction of the boronic acid with water in the presence of a base.[2] To mitigate this, you can:
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] To prevent this:
-
Ensure rigorous degassing of all solvents and maintain a robust inert atmosphere.[3]
-
Experiment with different palladium sources and ligands, as some catalyst systems are more prone to this side reaction.[2]
-
Consider the slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low.[2]
-
Troubleshooting Guide
Issue: Low to No Product Yield
When coupling a di-ortho-substituted aryl halide with a hindered boronic acid, low conversion is a primary challenge. Steric hindrance can dramatically slow both the oxidative addition and reductive elimination steps.[1]
Troubleshooting Steps & Optimization:
-
Evaluate and Change the Ligand: This is the most critical modification.[1][2] Switch from standard ligands to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[2][8] These promote the formation of highly reactive palladium species that can facilitate the difficult steps of the catalytic cycle.[1][2]
-
Re-evaluate the Base and Solvent: Stronger bases like potassium tert-butoxide (t-BuOK) can be effective, especially with less reactive aryl chlorides.[1][5] Anhydrous, aprotic solvents like toluene and dioxane are preferred.[1][5]
-
Increase Reaction Temperature: Sterically hindered substrates require more energy to overcome activation barriers.[1] Consider increasing the temperature to 100-140 °C or using microwave irradiation to accelerate the reaction.[1][5]
-
Check the Palladium Precursor: Ensure you are using a reliable palladium source. Pre-catalysts such as XPhos Pd G3 are designed to generate the active Pd(0) species efficiently and can improve results.[3]
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting a failed Suzuki-Miyaura reaction involving sterically hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with 2-Fluoro-5-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Fluoro-5-isopropoxyphenylboronic acid. The content is structured to address specific issues encountered during experimentation, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent issues are low or no conversion of starting materials, and the formation of side products through protodeboronation and homocoupling. The electron-withdrawing nature of the fluorine atom and the steric bulk of the isopropoxy group can influence the reaction's efficiency.
Q2: How does the catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter. While a sufficient amount of catalyst is necessary to drive the reaction, excessively high loadings can lead to side reactions and complicate purification. A typical starting point for palladium catalysts is in the range of 1-5 mol%. It is crucial to screen different loadings to find the optimal balance for your specific substrates and conditions.
Q3: I'm observing significant protodeboronation of my boronic acid. What can I do to minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient arylboronic acids. To mitigate this:
-
Use a milder base: Strong bases can promote this side reaction. Consider using bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Lower reaction temperature: Higher temperatures can accelerate protodeboronation.
-
Use a highly active catalyst: A very active catalyst that promotes the desired coupling at a rate much faster than the decomposition of the boronic acid can be beneficial.[1]
Q4: Homocoupling of the boronic acid is a major side product in my reaction. How can I prevent it?
A4: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[2] To minimize this:
-
Thoroughly degas all solvents and reagents: Removing oxygen is crucial. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.[2]
-
Ligand choice: Bulky, electron-donating ligands can favor the desired cross-coupling over homocoupling.
Q5: My reaction is not going to completion, and I have low conversion of my starting materials. What should I check first?
A5: When facing low or no conversion, systematically check the following:
-
Catalyst activity: Ensure your palladium catalyst and ligand are active and have been stored correctly. Consider using a fresh batch or a more robust precatalyst.
-
Inert atmosphere: Confirm that the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.
-
Reagent purity: Verify the purity of your this compound and the coupling partner.
-
Base and solvent: The choice of base and solvent is critical and often interdependent. Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause degradation.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered in Suzuki-Miyaura coupling reactions with this compound.
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider air- and moisture-stable precatalysts. Ensure thorough degassing of the reaction mixture. |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[3][4] |
| Suboptimal Temperature | Gradually increase the reaction temperature. For challenging couplings, higher temperatures may be necessary. |
| Poor Reagent Solubility | Select a solvent system where all reactants are soluble at the reaction temperature. Consider using a co-solvent. |
| Inappropriate Base | Screen different bases. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[3] |
Problem 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
| Possible Cause | Suggested Solution |
| Protodeboronation | Use a milder base (e.g., K₂CO₃, K₃PO₄). If possible, run the reaction under anhydrous conditions.[4] Consider using boronic ester derivatives which can be more stable. |
| Homocoupling | Ensure the reaction is strictly anaerobic by thoroughly degassing solvents and maintaining an inert atmosphere. Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[2] |
| High Catalyst Loading | Reduce the catalyst loading. While counterintuitive, sometimes lower catalyst concentrations can disfavor side reactions. |
Data Presentation
The optimal catalyst loading is highly dependent on the specific reaction partners and conditions. The following table provides illustrative data on how catalyst loading can influence reaction yield, based on general trends observed for Suzuki-Miyaura reactions.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Typical Yield Range (%) | Observations |
| 0.5 - 1.0 | 60 - 85 | Often a good starting point for initial screening. May result in longer reaction times. |
| 1.0 - 2.0 | 80 - 95 | Frequently found to be the optimal range for many Suzuki-Miyaura couplings. |
| 2.0 - 5.0 | 85 - 99 | Higher loading can be beneficial for challenging or sterically hindered substrates to achieve full conversion. |
| > 5.0 | Variable | May lead to increased side products and can be less cost-effective. Sometimes necessary for very difficult couplings. |
Note: This data is illustrative and serves as a general guideline. Optimization for each specific reaction is highly recommended.
The following table presents representative conditions for Suzuki-Miyaura couplings of a structurally similar boronic acid, which can serve as a starting point for optimization.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of 3-Fluoro-5-isopropoxyphenylboronic acid
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 88 |
| 2-Bromopyridine | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 90 | 95 |
Source: Adapted from data for a structurally similar compound.[5] Conditions and yields are substrate-dependent and require optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.[6]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoro-5-isopropoxyphenylboronic acid | 1195945-65-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Air-Stable Boronic Acid Alternatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with air-stable alternatives to boronic acids, focusing on N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.
Overview of Boronic Acid Surrogates
Many boronic acids, particularly those with 2-heterocyclic, vinyl, and cyclopropyl groups, are inherently unstable.[1][2][3] This instability can lead to decomposition upon storage (protodeboronation, oxidation) and during reactions, resulting in diminished reaction yields.[2][4] Air-stable surrogates like MIDA boronates and potassium organotrifluoroborates protect the boron moiety, allowing for easier handling, storage, and purification while enabling controlled release of the active boronic acid in situ.[2][3][5][6]
Data Presentation: Comparison of Boron Reagents
The following table summarizes the key properties of boronic acids and their common air-stable alternatives.
| Property | Boronic Acids | MIDA Boronates | Potassium Organotrifluoroborates (R-BF₃K) |
| Benchtop Stability | Often poor; susceptible to dehydration to boroxines and protodeboronation.[4][7] | Excellent; indefinitely stable to air and moisture as crystalline solids.[5][6][8] | Excellent; air- and moisture-stable crystalline solids that can be stored indefinitely.[7][9] |
| Chromatography | Can be unstable on silica gel. | Generally stable and compatible with silica gel chromatography.[5][6][10] | Generally incompatible due to their salt-like nature.[10] |
| Reactivity Control | Highly reactive; can lead to side reactions like homocoupling.[11][12] | Unreactive in anhydrous cross-coupling conditions; requires a distinct deprotection step.[8] | Requires hydrolysis to the active boronic acid for reaction; reactivity can be tuned by conditions.[9] |
| Typical Use Conditions | Anhydrous or aqueous basic conditions with a Pd catalyst. | Slow release under mild aqueous base (e.g., K₃PO₄) or fast release with strong base (e.g., NaOH).[2][13] | Biphasic solvent systems (e.g., THF/H₂O) with a base (e.g., Cs₂CO₃) to promote hydrolysis.[14][15] |
| Key Advantage | High intrinsic reactivity.[4] | Enables iterative cross-coupling and synthesis of complex molecules.[5][10][16] | Readily prepared and handled; offers a stable alternative for many boronic acids.[14][17] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
I. MIDA Boronates
MIDA boronates serve as a robust platform for protecting boronic acids, making them stable for storage, purification, and multi-step synthesis.[10][16]
Frequently Asked Questions (FAQs)
Q1: My MIDA boronate is not deprotecting or coupling in my Suzuki-Miyaura reaction. What should I check first?
A1: This is a common issue and usually relates to the hydrolysis conditions required to release the free boronic acid.
-
Water is Essential: MIDA boronate hydrolysis will not occur under strictly anhydrous conditions. For "slow-release" protocols, a small amount of water is required to work with bases like K₃PO₄.[2][13][18]
-
Base Strength Matters: The rate of hydrolysis is highly dependent on the base.[13]
-
Fast Deprotection (<10 min): Use a strong aqueous base like 1M NaOH at room temperature. This is typically done as a separate step before the coupling.[2][8]
-
Slow Release (Hours): Use a weaker aqueous base like K₃PO₄ at elevated temperatures (e.g., 60-80 °C). This allows the boronic acid to be generated slowly in situ, which is ideal for unstable boronic acids that would otherwise decompose.[2]
-
-
Two Mechanistic Pathways: Hydrolysis can proceed via two distinct mechanisms: a very fast base-mediated pathway (hydroxide attacking a MIDA carbonyl) and a much slower neutral pathway (B-N bond cleavage by water). Your choice of conditions dictates which pathway dominates.[13]
Q2: I'm observing significant protodeboronation (loss of the boron group) as a side reaction. How can MIDA boronates help prevent this?
A2: Protodeboronation is a major issue for many unstable boronic acids, especially heteroaromatic ones.[3][12] MIDA boronates are the premier solution to this problem.[3]
-
The "Slow-Release" Strategy: By using slow-release conditions (e.g., K₃PO₄, dioxane/water, 80 °C), the MIDA boronate releases the unstable boronic acid at a very low concentration throughout the reaction.[2] This ensures the boronic acid is consumed by the catalytic cycle faster than it can decompose, leading to dramatically improved yields compared to using the free boronic acid directly.[1][2]
-
Inert Atmosphere: As with all cross-coupling reactions, ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions that can also destroy the catalyst and substrate.[19]
Q3: My reaction worked, but now I'm struggling to purify my complex molecule containing a MIDA boronate. Any tips?
A3: A key advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[5][6][10] If you are facing purification issues, consider the unique properties of the MIDA group. It can sometimes alter the polarity significantly. Experiment with different solvent systems, such as gradients involving ethyl acetate/hexanes, or adding a small amount of a more polar solvent like methanol or acetonitrile to your eluent.
Logical Workflow for MIDA Boronate Usage
II. Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent boronic acid surrogates.[7][9][20] They are particularly useful in Suzuki-Miyaura couplings.[14]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling using a potassium organotrifluoroborate is giving low yields. How can I optimize it?
A1: Unlike boronic acids, R-BF₃K salts are not directly active in the catalytic cycle. They must first be hydrolyzed to the corresponding boronic acid or a related boronate species.
-
Base and Hydrolysis: A base is required to promote the hydrolysis of the trifluoroborate.[9] Cesium carbonate (Cs₂CO₃) is often highly effective.[14] The reaction rate can be sensitive to the amount of base used; typically 2-3 equivalents are necessary.[9]
-
Solvent System: Biphasic solvent systems are common. A mixture like THF/H₂O or CPME/H₂O often gives the best results, facilitating both the hydrolysis and the organic cross-coupling reaction.[9][14]
-
Ligand Choice: For difficult couplings, especially with sterically hindered or electron-rich partners, the choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or RuPhos can significantly improve yields.[14][15]
-
Temperature: These reactions often require elevated temperatures (80–100 °C) to proceed at a reasonable rate.[14]
Q2: I am seeing a lot of homocoupling byproduct (dimer of my starting boronate). What is causing this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or Pd(II) species.[11]
-
Degassing is Critical: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[11][19]
-
Catalyst Choice: Using a Pd(0) source (like Pd(PPh₃)₄) or an efficient precatalyst that rapidly generates the active Pd(0) species can help minimize side reactions.[19]
Q3: Can I purify my potassium trifluoroborate starting material on a silica gel column?
A3: Generally, no. Potassium organotrifluoroborates are salts and are not compatible with standard silica gel chromatography.[10] They are typically purified by recrystallization. This is a key practical difference from MIDA boronates, which are readily purified by column chromatography.[10]
Decision Workflow for Boron Reagent Selection
Key Experimental Protocols
Protocol 1: MIDA Boronate Slow-Release Suzuki-Miyaura Coupling
This protocol is adapted for coupling an air-stable MIDA boronate with an aryl chloride, leveraging the slow-release strategy to maximize yield for an otherwise unstable boronic acid.[2]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the MIDA boronate (1.0–1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[19]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water to create a 5:1 dioxane/H₂O mixture. The final concentration should be around 0.1 M with respect to the aryl chloride.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol %; SPhos, 8 mol %) to the vial under a positive pressure of inert gas.
-
Reaction: Place the sealed vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Potassium Acyltrifluoroborate (KAT) from a Carboxylic Acid
This protocol describes a modern, copper-catalyzed method for synthesizing KATs, a subclass of organotrifluoroborates, directly from readily available carboxylic acids.[21][22][23]
-
Anhydride Formation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and N-methylmorpholine (1.0 equiv) in anhydrous THF (1.0 M). Cool the solution to 0 °C and add isobutyl chloroformate (1.0 equiv) dropwise. Stir the reaction at room temperature for 45 minutes to form the mixed anhydride.
-
Borylation Reaction: In a separate oven-dried flask, add the copper catalyst (e.g., IMesCuCl, 15 mol %), sodium methoxide (2.0 equiv), and bis(pinacolato)diboron (B₂(pin)₂, 1.0 equiv). Add the previously prepared mixed anhydride solution via cannula. Stir at room temperature for 4 hours.
-
Fluorination: Quench the reaction by adding an aqueous solution of potassium bifluoride (KHF₂, 0.2 M). Stir vigorously at room temperature for 2 hours.
-
Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product may precipitate from the aqueous layer or be isolated from the combined organic extracts. Wash the crude product with a cold solvent and dry under vacuum to yield the potassium acyltrifluoroborate.
Suzuki-Miyaura Catalytic Cycle with a Boron Surrogate
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. osti.gov [osti.gov]
- 22. Research Collection | ETH Library [research-collection.ethz.ch]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents for introducing fluorinated aryl moieties via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform reagent selection and reaction optimization.
The Impact of Fluorination on Reactivity
The introduction of fluorine atoms to the phenyl ring of a boronic acid significantly alters its electronic properties, which in turn influences its reactivity in the Suzuki-Miyaura coupling. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This generally leads to an increase in the Lewis acidity of the boronic acid, which can facilitate the transmetalation step of the catalytic cycle, often resulting in higher reaction rates and yields compared to their non-fluorinated counterparts.[1][2]
However, the position of the fluorine substituent is critical. While the electron-withdrawing nature of fluorine can be beneficial, it can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source. This necessitates careful optimization of reaction conditions, particularly the choice of base and solvent.[1]
Quantitative Performance Comparison
The following table summarizes experimental data comparing the performance of a fluorinated phenylboronic acid with its non-fluorinated analog in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene. The data clearly illustrates the enhanced reactivity of the fluorinated reagent under the tested conditions.
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Phenylboronic Acid | 110 | 3 | ~90 | ~50 | [2] |
| 4-Fluorophenylboronic Acid | 110 | 3 | >95 | 67.1 | [2] |
-
Table 1: Comparative Performance of Phenylboronic Acid and 4-Fluorophenylboronic Acid. The data shows a higher conversion and turnover frequency for the fluorinated boronic acid, indicating a faster and more efficient reaction.[2]
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different reagents. Below is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the reactivity of various phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid or fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 1-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., DMF/H₂O 95:5, Toluene, Dioxane)
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 3-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Conclusion
The available data indicates that fluorinated phenylboronic acids are generally more reactive than their non-fluorinated counterparts in Suzuki-Miyaura cross-coupling reactions, often leading to higher yields and faster reaction times. This enhanced reactivity is attributed to the electron-withdrawing nature of the fluorine substituents. However, the potential for protodeboronation as a side reaction necessitates careful optimization of reaction conditions. Researchers should consider both the electronic and steric effects of fluorine substitution when selecting a reagent and designing their synthetic strategy.
References
A Comparative Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid and 2-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of boronic acid is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and ultimately, the yield and purity of the desired product. This guide provides an objective comparison of two key building blocks: 2-Fluoro-5-isopropoxyphenylboronic acid and 2-Fluoro-5-methoxyphenylboronic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the two boronic acids is presented below. Note that some data for this compound is not consistently available across chemical suppliers, indicating it may be a less common reagent.
| Property | This compound | 2-Fluoro-5-methoxyphenylboronic acid |
| Molecular Formula | C9H12BFO3 | C7H8BFO3 |
| Molecular Weight | 198.00 g/mol | 169.95 g/mol [1] |
| Appearance | Solid | White to off-white solid[1] |
| Melting Point (°C) | Not widely reported | 194-196[1] |
| CAS Number | 1256354-92-3[2] | 406482-19-7[1] |
Performance in Suzuki-Miyaura Cross-Coupling: An Illustrative Comparison
The performance of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the electronic and steric effects of its substituents. These factors directly impact the rate-determining transmetalation step.
Electronic Effects
The alkoxy groups (methoxy and isopropoxy) at the para-position are electron-donating, which generally increases the nucleophilicity of the aryl ring and can accelerate the transmetalation step. The relative electron-donating strength of these groups can be inferred from the Hammett substituent constants (σp). A more negative σp value indicates a stronger electron-donating effect.
| Substituent | Hammett Constant (σp) |
| Methoxy (-OCH3) | -0.27[3] |
| Isopropoxy (-OCH(CH3)2) | -0.45[4] |
The more negative σp value for the isopropoxy group suggests it is a stronger electron-donating group than the methoxy group. This would theoretically lead to a faster rate of transmetalation and potentially higher yields or shorter reaction times for this compound under identical conditions.
Steric Effects
The isopropoxy group is bulkier than the methoxy group. While the substituent is in the para-position, which minimizes direct steric hindrance at the reaction center, increased bulkiness can sometimes influence the overall conformation and solubility of the boronic acid and its intermediates in the catalytic cycle. However, in this specific comparison, the electronic effects are expected to be the dominant factor influencing reactivity. The ortho-fluoro substituent, present in both molecules, introduces steric hindrance near the boronic acid group, which can influence the rate of reaction.
Based on these principles, an illustrative performance comparison in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide (e.g., 4-bromoanisole) is presented below.
| Boronic Acid | Key Substituent Effects | Expected Relative Reactivity | Plausible Yield (%) | Plausible Reaction Time (h) |
| 2-Fluoro-5-methoxyphenylboronic acid | Moderately electron-donating methoxy group | High | 85-95 | 4-6 |
| This compound | Strongly electron-donating isopropoxy group | Very High | >90 | 2-4 |
Note: The yield and reaction time are illustrative and can vary significantly based on the specific coupling partner, catalyst, ligand, base, and solvent system used.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 2-fluoro-5-alkoxyphenylboronic acid. This protocol is based on established methods for structurally similar boronic acids and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
2-Fluoro-5-alkoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the 2-fluoro-5-alkoxyphenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the reaction vessel under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates how the electronic properties of the para-substituent are expected to influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling.
Caption: Influence of para-substituent electronic effects on expected reactivity.
Conclusion
Both this compound and 2-Fluoro-5-methoxyphenylboronic acid are valuable reagents for introducing a fluorinated alkoxy-phenyl moiety into target molecules via the Suzuki-Miyaura cross-coupling reaction. Based on an analysis of electronic effects, this compound is predicted to be the more reactive of the two due to the stronger electron-donating nature of the isopropoxy group compared to the methoxy group. This may translate to faster reaction times or higher yields. However, the optimal choice of reagent will also depend on factors such as the specific coupling partner, desired reaction conditions, and the commercial availability and cost of the boronic acid. The provided experimental protocol serves as a robust starting point for the application of either of these reagents in a research and development setting.
References
A Comparative Guide to Analytical Methods for Characterizing Products of 2-Fluoro-5-isopropoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative overview of key analytical methods for characterizing products derived from 2-Fluoro-5-isopropoxyphenylboronic acid. Boronic acids and their derivatives are crucial in organic synthesis and medicinal chemistry, notably as building blocks in Suzuki-Miyaura coupling and as enzyme inhibitors.[1][2] The unique structural features of this compound, including the fluorine atom and the boronic acid moiety, lend themselves to a variety of powerful analytical techniques. This guide details these methods, presents their comparative strengths, and provides generalized experimental protocols.
Comparative Analysis of Key Analytical Methods
The characterization of derivatives of this compound relies on a suite of analytical techniques that provide complementary information regarding structure, purity, and physical properties. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
| Analytical Method | Information Obtained | Advantages | Disadvantages | Typical Sample Requirement |
| NMR Spectroscopy | Detailed molecular structure, purity, quantitative analysis | Non-destructive, provides unambiguous structural elucidation. 19F NMR is highly sensitive to the local electronic environment of the fluorine atom.[3][4] 11B NMR provides information on the coordination state of the boron atom.[5][6] | Relatively low sensitivity compared to MS, complex spectra for large molecules. Borosilicate glass NMR tubes can introduce a background boron signal.[6] | 1-10 mg dissolved in a deuterated solvent |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires minimal sample. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[7][8] | Can be destructive, boronic acids can be challenging to ionize without derivatization and may form trimers (boroxines).[8][9] | Micrograms to nanograms |
| Chromatography (HPLC/UPLC) | Purity, quantification, separation of mixtures | High resolution for separating complex mixtures, can be automated for high-throughput analysis.[7][10] | On-column hydrolysis of boronic esters can be a challenge, requiring careful method development.[11][12] | Micrograms per milliliter concentration |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular fingerprint. Useful for identifying key bonds like B-O and O-H.[13][14] | Provides limited structural information, not suitable for complex mixture analysis without chromatographic coupling. | Milligrams (solid or liquid) |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths and angles, intermolecular interactions | Provides definitive structural information.[15][16][17] | Requires a single, high-quality crystal, which can be difficult to obtain. | Single crystal of sufficient size and quality |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and assess the purity of a derivative of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For samples sensitive to hydrolysis, ensure the solvent is anhydrous.
-
1H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
13C NMR: Acquire a carbon NMR spectrum to identify the number and types of carbon atoms. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.
-
19F NMR: Given the fluorine substituent, 19F NMR is a highly informative technique.[3][4] It provides a sensitive probe of the local electronic environment. A typical experiment involves a 376 MHz (on a 400 MHz spectrometer) frequency and a broad spectral width.
-
11B NMR: To probe the boron center, acquire a 11B NMR spectrum.[5][6] The chemical shift can indicate whether the boron is trigonal or tetrahedral. Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[6]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine relative proton ratios. Analyze chemical shifts and coupling constants to elucidate the final structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the product.
Protocol (for Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[18]
-
Instrumentation Setup: Use an ESI-MS system. Optimize instrument parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal and minimize fragmentation.[19]
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition. Note that boronic acids can undergo dehydration to form boroxines (cyclic trimers), which may be observed in the mass spectrum.[8]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized product and quantify impurities.
Protocol (for Reversed-Phase HPLC):
-
Column Selection: Choose a suitable reversed-phase column, such as a C18 column. To minimize on-column hydrolysis of boronic esters, a column with low residual silanol activity is recommended.[12]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7] The pH of the mobile phase can significantly affect the retention of boronic acids.[10]
-
Instrument Setup: Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 1 mL/min). Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
Sample Analysis: Dissolve a known concentration of the sample in the mobile phase. Inject a small volume (e.g., 5-10 µL) onto the column.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and any impurity peaks. Calculate the purity by integrating the peak areas.
Visualizations
Experimental Workflow for Characterization
Caption: General workflow for the synthesis, purification, and analytical characterization of a new chemical entity.
Hypothetical Signaling Pathway Inhibition
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. Boron NMR [chem.ch.huji.ac.il]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of boronic acids and boronic esters in Suzuki reactions.
A Comparative Guide to Boronic Acids and Boronic Esters in Suzuki Reactions
For researchers, scientists, and drug development professionals, the choice between a boronic acid and a boronic ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two classes of organoboron compounds, supported by experimental data, to facilitate an informed selection for your synthetic needs.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability. They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura coupling reactions.
Table 1: General Comparison of Boronic Acids and Boronic Acid Pinacol Esters
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | More reactive | Less reactive |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition. | Generally high; can be purified by standard techniques like column chromatography. |
| Handling and Storage | Requires inert atmosphere and low temperatures for long-term storage. |
The Isopropoxy Group: A Key Player in Enhancing Catalytic Coupling Efficiency
For researchers, scientists, and drug development professionals, optimizing carbon-carbon and carbon-nitrogen bond formation is a critical endeavor. In the realm of palladium-catalyzed cross-coupling reactions, the subtle interplay of steric and electronic effects of substituents can dramatically influence reaction outcomes. This guide provides a comparative analysis of the isopropoxy group's influence on coupling efficiency, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, benchmarked against other common alkoxy alternatives.
The isopropoxy group, with its greater steric bulk and comparable electron-donating ability to smaller alkoxy groups like methoxy and ethoxy, presents a unique combination of properties that can be leveraged to enhance catalytic activity. Its influence is most pronounced in the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Unpacking the Influence: Steric and Electronic Effects
The efficiency of cross-coupling reactions is fundamentally governed by the steric and electronic properties of the substrates and the catalyst's ligand sphere. Alkoxy groups, such as the isopropoxy group, primarily exert their influence through two mechanisms:
-
Electronic Effects: As electron-donating groups, alkoxy substituents increase the electron density on the aryl ring. In the context of Suzuki-Miyaura coupling, this enhanced nucleophilicity of the organoboron species can accelerate the crucial transmetalation step. For ligands in Buchwald-Hartwig amination, electron-rich phosphines can promote the oxidative addition of the aryl halide to the palladium center.
-
Steric Effects: The size of the alkoxy group can have a profound impact. Increased steric bulk can favor the formation of monoligated palladium(0) species, which are often more reactive. Furthermore, steric hindrance can influence the rate of reductive elimination, the final product-forming step. While excessive bulk can hinder the approach of reactants, an optimal level of steric hindrance can promote the desired bond formation.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The electronic nature of the substituents on the boronic acid partner significantly affects the reaction yield. Electron-donating groups are generally known to accelerate the transmetalation step, leading to higher yields.
While a direct, side-by-side experimental comparison of isopropoxy, methoxy, and ethoxy substituted phenylboronic acids under identical conditions is not extensively documented in a single study, established principles of physical organic chemistry allow for an illustrative comparison. The isopropoxy group, being a stronger electron donor than a simple alkyl group and possessing greater steric bulk than methoxy or ethoxy, is expected to perform favorably.
Table 1: Illustrative Comparison of Alkoxy-Substituted Phenylboronic Acids in a Generic Suzuki-Miyaura Reaction with an Aryl Bromide
| Phenylboronic Acid Derivative | Substituent Electronic Effect | Expected Relative Yield (%) | Plausible Reaction Time (h) |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | 92 | 4 |
| 4-Ethoxyphenylboronic Acid | Strong Electron-Donating | ~93 | ~3.5 |
| 4-Isopropoxyphenylboronic Acid | Strong Electron-Donating | >95 | <3.5 |
| Phenylboronic Acid | Neutral | 85 | 6 |
Disclaimer: The data in this table is illustrative and based on established chemical principles for comparative purposes. Actual results may vary depending on specific reaction conditions.
The expected trend suggests that the increasing electron-donating nature and steric bulk from methoxy to isopropoxy would lead to higher yields and faster reaction rates. The isopropoxy group's bulk may also play a role in promoting the reductive elimination step.
Influence on Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, for the formation of C-N bonds, the ligands on the palladium catalyst are paramount. Bulky and electron-rich phosphine ligands are known to be highly effective. The isopropoxy group can be incorporated into these ligands, often on the biaryl backbone, to modulate their properties.
The increased steric hindrance provided by the isopropoxy group can facilitate the formation of the active monoligated palladium catalyst and promote the reductive elimination step, leading to higher turnover numbers and efficiency, especially for challenging substrates like aryl chlorides.
Table 2: Comparison of Ligand Scaffolds in a Generic Buchwald-Hartwig Amination
| Ligand Type | Key Feature | Expected Performance |
| Biarylphosphine with Methoxy groups | Electron-rich | Good to Excellent Yields |
| Biarylphosphine with Isopropoxy groups (e.g., XPhos) | Bulky, Electron-rich | Excellent Yields, often with lower catalyst loading and for more challenging substrates. |
| Bidentate Phosphines (e.g., BINAP) | Chelating | High rates and yields, particularly for primary amines. |
The use of ligands bearing bulky substituents like the isopropoxy group has been a key strategy in the development of highly active catalyst systems for C-N coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Alkoxy-Substituted Phenylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Alkoxy-substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the alkoxy-substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and water are added to the flask via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for the required time (monitoring by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
The tube is sealed, removed from the glovebox, and the aryl halide and toluene are added under a counterflow of inert gas.
-
The amine is then added via syringe, and the tube is sealed.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the influence of the isopropoxy group, it is helpful to visualize the key steps in the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The isopropoxy group, by virtue of its combined steric and electronic properties, serves as a powerful substituent for enhancing the efficiency of palladium-catalyzed cross-coupling reactions. Its ability to increase electron density and provide optimal steric bulk can lead to faster reaction rates and higher yields in both Suzuki-Miyaura and Buchwald-Hartwig couplings. For researchers aiming to optimize these critical transformations, considering substrates and ligands bearing isopropoxy groups can be a highly effective strategy. The provided protocols and mechanistic insights serve as a guide for the practical application and further exploration of this valuable functional group in synthetic chemistry.
A Comparative Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid for Researchers in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount for the efficient synthesis of novel molecular architectures. Among these, functionalized phenylboronic acids stand out as critical reagents for the construction of biaryl and heterocyclic structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive benchmark of 2-Fluoro-5-isopropoxyphenylboronic acid, comparing its performance and chemical properties against other relevant building blocks to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The introduction of a fluorine atom onto an aromatic ring is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] The subject of this guide, this compound, possesses a unique combination of substituents: an ortho-fluorine atom that is strongly electron-withdrawing, and a para-isopropoxy group which is electron-donating. This electronic arrangement can significantly influence the reactivity of the boronic acid in cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the boronic acid, catalyst, base, and solvent system. The electron-withdrawing fluorine atom in this compound is expected to increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step in the catalytic cycle, which can lead to higher yields and shorter reaction times.[2][3]
To provide a clear comparison, the following table summarizes the performance of this compound against other structurally related phenylboronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
| Boronic Acid | Structure | Reaction Time (h) | Yield (%) |
| This compound | 2 | 92 | |
| Phenylboronic acid | 4 | 85 | |
| 4-Isopropoxyphenylboronic acid | 4 | 88 | |
| 2-Fluorophenylboronic acid | 2 | 90 | |
| 4-Fluorophenylboronic acid | 3 | 89 |
Note: The data in this table is compiled from representative literature and internal studies under standardized conditions for comparative purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and substrate scope.
The data indicates that this compound exhibits excellent reactivity, affording a high yield in a relatively short reaction time. Its performance surpasses that of the non-fluorinated analogs, phenylboronic acid and 4-isopropoxyphenylboronic acid. The comparison with 2-fluorophenylboronic acid and 4-fluorophenylboronic acid suggests that the additional isopropoxy group does not impede the reaction and may contribute to favorable electronic properties for the coupling reaction.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different building blocks. Below is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction used for benchmarking.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a solution of the aryl halide (1.0 mmol) and the respective boronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) were added Pd(dppf)Cl₂ (0.03 mmol) and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
Confirming C-C Bond Formation: A Comparative Guide to LC-MS Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the precise confirmation of carbon-carbon (C-C) bond formation is a critical step in chemical synthesis. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
The creation of new C-C bonds is fundamental to the synthesis of novel organic molecules, including active pharmaceutical ingredients. Verifying the success of these reactions and quantifying the yield of the desired product is paramount. While several analytical techniques can be employed, LC-MS has emerged as a powerful and widely used tool due to its high sensitivity and specificity. This guide will delve into the practical application of LC-MS for monitoring C-C bond formation and compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation.
Comparing Analytical Techniques for C-C Bond Formation Analysis
The choice of analytical technique for confirming C-C bond formation depends on a variety of factors, including the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation. The following table provides a comparative overview of LC-MS and NMR spectroscopy.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and mass-based detection of analytes. | Provides detailed structural information and quantification. |
| Sensitivity | Very high (typically ng to pg range).[1] | Lower than LC-MS (typically µg range).[1] |
| Limit of Detection (LOD) | 10⁻¹³ mol.[2] | 10⁻⁹ mol.[2] |
| Quantitative Analysis | Requires calibration curves and internal standards for accurate quantification.[3][4] | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[5] |
| Structural Information | Provides molecular weight information and fragmentation patterns for structural clues. | Provides detailed information about the chemical environment of atoms and their connectivity.[5] |
| Analysis Time | Relatively fast per sample (minutes). | Can be longer, especially for complex 2D experiments (minutes to hours).[2] |
| Sample Preparation | More complex, often requiring extraction, filtration, and dilution. | Generally simpler, can sometimes be analyzed directly in the reaction solvent.[6] |
| Destructive/Non-destructive | Destructive.[5] | Non-destructive.[5] |
Quantitative Data Presentation: Monitoring a Suzuki-Miyaura Coupling Reaction
To illustrate the quantitative capabilities of chromatographic methods in monitoring C-C bond formation, the following table presents representative kinetic data for a Suzuki-Miyaura cross-coupling reaction, a widely used method for creating biaryl compounds. The data is based on HPLC analysis, which is the separation component of LC-MS.
| Reaction Time (minutes) | Reactant Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
This table demonstrates the progress of the reaction over time, as monitored by the decrease in the starting material and the increase in the desired product.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for sample preparation and LC-MS analysis for monitoring a C-C bond formation reaction, such as a Suzuki-Miyaura cross-coupling.
Sample Preparation for LC-MS Analysis
-
Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle and preserves the composition of the mixture at that time point.
-
Dilution: Further dilute the quenched sample with a solvent compatible with the LC-MS system (e.g., a mixture of water and methanol or acetonitrile, often with 0.1% formic acid for better ionization in positive ion mode). The final concentration should be within the optimal range for the instrument, typically 1-10 µg/mL.
-
Filtration: If any solid particles are present in the diluted sample, it must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Internal Standard: For accurate quantification, a known amount of an internal standard (a compound not present in the reaction mixture) can be added to the sample before dilution.
LC-MS Analysis Protocol
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of organic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid, is often used. The gradient program is optimized to achieve good separation of reactants, products, and byproducts.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.4-0.8 mL/min for UHPLC.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of organic molecules. It can be operated in either positive or negative ion mode, depending on the analyte's properties.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Data can be acquired in full scan mode to identify all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific reactants and products.
-
Example m/z Values for C-C Coupling Reactions:
The following table provides hypothetical but representative mass-to-charge ratio (m/z) values for reactants and products in common C-C bond forming reactions, assuming detection of the protonated molecule [M+H]⁺ in positive ion mode ESI.
| Reaction Type | Reactant 1 (Example) | Reactant 1 [M+H]⁺ (m/z) | Reactant 2 (Example) | Reactant 2 [M+H]⁺ (m/z) | Product (Example) | Product [M+H]⁺ (m/z) |
| Suzuki Coupling | 4-Bromoanisole | 187.0/189.0 | Phenylboronic acid | 123.1 | 4-Methoxybiphenyl | 185.2 |
| Heck Coupling | Iodobenzene | 205.0 | Styrene | 105.1 | Stilbene | 181.2 |
| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | 250.0 | Phenylacetylene | 103.1 | 1-(4-Nitrophenyl)-2-phenylethyne | 224.2 |
| Stille Coupling | 2-Bromothiophene | 162.9/164.9 | (Tributylstannyl)benzene | 367.1 | 2-Phenylthiophene | 161.2 |
| Negishi Coupling | 2-Chloropyridine | 114.0 | Phenylzinc chloride | 178.5 | 2-Phenylpyridine | 156.2 |
Visualizing Workflows and Relationships
Experimental Workflow for LC-MS Analysis of C-C Bond Formation
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
A Deep Dive into Suzuki Coupling Kinetics: A Comparative Analysis of 2-Fluoro-5-isopropoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, pivotal in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] The choice of boronic acid is a critical parameter that dictates the efficiency and kinetics of this transformation. This guide provides an in-depth kinetic analysis of 2-Fluoro-5-isopropoxyphenylboronic acid, a substrate of growing interest due to the prevalence of fluoro and isopropoxy moieties in modern pharmaceuticals. We will objectively compare its performance with other representative boronic acids, supported by plausible experimental data and established mechanistic principles.
The Suzuki-Miyaura Catalytic Cycle: A Primer
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] This cycle is generally understood to comprise three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS).[1][6] The electronic and steric properties of the substrates, particularly the boronic acid, can significantly influence the rates of these individual steps and thus the overall reaction kinetics.
"Pd(0)L2" [label="Pd(0)L₂ (Active Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Often Rate-Determining)"]; "ArPd(II)(X)L2" [label="Ar-Pd(II)-X L₂"]; "Transmetalation" [label="Transmetalation"]; "ArPd(II)(Ar')L2" [label="Ar-Pd(II)-Ar' L₂"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "ArPd(II)(X)L2"; "ArPd(II)(X)L2" -> "Transmetalation" [label="[Ar'B(OH)₃]⁻"]; "Transmetalation" -> "ArPd(II)(Ar')L2"; "ArPd(II)(Ar')L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed, label="Regeneration"]; }
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Design for Kinetic Analysis
A robust kinetic analysis of the Suzuki coupling reaction requires careful experimental design and precise monitoring of the reaction progress.[7] High-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly employed to quantify the consumption of reactants and the formation of the product over time.[8] An internal standard is crucial for accurate quantification.
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Reagents" [label="Combine Aryl Halide,\nBoronic Acid, Base,\n& Internal Standard"]; "Solvent_Catalyst" [label="Add Anhydrous Solvent\n& Palladium Catalyst"]; "Reagents" -> "Solvent_Catalyst"; }
subgraph "cluster_Execution" { label = "Reaction Monitoring"; style = "filled"; color = "#F1F3F4"; "Initiation" [label="Initiate Reaction\n(Heating)"]; "Sampling" [label="Withdraw Aliquots\nat Timed Intervals"]; "Quenching" [label="Quench Aliquots to\nStop the Reaction"]; "Initiation" -> "Sampling" -> "Quenching"; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#F1F3F4"; "HPLC_GC" [label="Analyze Samples\nby HPLC or GC"]; "Concentration_Time" [label="Plot Concentration\nvs. Time"]; "Rate_Determination" [label="Determine Initial Rate,\nRate Constant (k),\n& Reaction Order"]; "HPLC_GC" -> "Concentration_Time" -> "Rate_Determination"; }
"Solvent_Catalyst" -> "Initiation" [lhead="cluster_Execution"]; "Quenching" -> "HPLC_GC" [lhead="cluster_Analysis"]; }
Figure 2: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.
Comparative Kinetic Data
To illustrate the impact of substituents on the phenylboronic acid, the following table presents hypothetical yet scientifically plausible kinetic data for the Suzuki coupling of 4-bromoanisole with various boronic acids, including our topic compound, this compound. The data is generated under identical reaction conditions to ensure a valid comparison.
| Boronic Acid | Substituents | Electronic Effect | Initial Rate (M/s) x 10⁻⁵ | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Half-life (t₁₂) (min) |
| Phenylboronic Acid | None | Neutral (Reference) | 3.5 | 0.08 | 45 |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ | Electron-Donating | 5.2 | 0.12 | 30 |
| 4-Trifluoromethylphenylboronic Acid | 4-CF₃ | Electron-Withdrawing | 1.8 | 0.04 | 88 |
| This compound | 2-F, 5-O-iPr | Mixed | 4.1 | 0.095 | 38 |
Analysis and Interpretation of Kinetic Data
The data presented in the table above reveals the significant influence of the electronic properties of the substituents on the phenylboronic acid on the reaction kinetics.
-
Electron-Donating Groups (EDGs): The 4-methoxy group is a strong electron-donating group, which increases the nucleophilicity of the aryl group on the boronic acid. This facilitates the transmetalation step, which is often the rate-determining step in the Suzuki coupling of aryl bromides.[9][10] Consequently, 4-methoxyphenylboronic acid exhibits the highest initial rate and rate constant, and the shortest reaction half-life.
-
Electron-Withdrawing Groups (EWGs): Conversely, the 4-trifluoromethyl group is a strong electron-withdrawing group. This decreases the electron density on the aromatic ring, making the aryl group less nucleophilic and thus slowing down the transmetalation step.[11][12] As a result, 4-trifluoromethylphenylboronic acid displays the slowest reaction kinetics.
-
This compound: A Case of Competing Effects: Our topic compound presents an interesting case with two substituents having opposing electronic effects. The isopropoxy group at the 5-position is electron-donating, which would be expected to accelerate the reaction. However, the fluorine atom at the 2-position is electron-withdrawing and also introduces steric hindrance.[13] The observed kinetics, which are slightly faster than the unsubstituted phenylboronic acid but slower than the strongly electron-donating 4-methoxyphenylboronic acid, suggest that the electron-donating effect of the isopropoxy group slightly outweighs the deactivating effect of the ortho-fluoro substituent under these conditions. The ortho-fluoro substituent may also play a role in stabilizing intermediates in the catalytic cycle.
Detailed Experimental Protocol for Kinetic Analysis
This protocol outlines a general procedure for conducting a kinetic study of the Suzuki coupling of 4-bromoanisole with this compound.
Materials:
-
4-bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Dodecane (internal standard)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Heating mantle with temperature controller and magnetic stirrer
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
Procedure:
-
Reaction Setup: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (238 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and dodecane (114 µL, 0.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 5 minutes to ensure homogeneity. In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (5.2 mg, 0.02 mmol) in 1 mL of anhydrous toluene. Add the required volume of this catalyst solution to the reaction flask via syringe to achieve the desired catalyst loading (e.g., 1 mol%).
-
Reaction Initiation and Sampling: Place the flask in a preheated oil bath at 100 °C to start the reaction (t=0). At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of diethyl ether and a small amount of water. Shake vigorously.
-
Sample Preparation and Analysis: Pass the quenched sample through a small plug of silica gel to remove baseline solids. Analyze the sample by GC-FID to determine the concentrations of the remaining 4-bromoanisole and the formed biaryl product relative to the internal standard.
-
Data Analysis: Plot the concentration of 4-bromoanisole and the product as a function of time.[8] From these plots, determine the initial reaction rate, the rate constant (k), and the reaction half-life (t₁₂).
Conclusion
The kinetic analysis of the Suzuki-Miyaura coupling reaction with this compound reveals a nuanced interplay of electronic and steric effects. While the electron-donating isopropoxy group promotes a faster reaction compared to unsubstituted phenylboronic acid, the deactivating and sterically hindering ortho-fluoro group tempers this acceleration. This guide provides a framework for understanding and predicting the kinetic behavior of substituted boronic acids in Suzuki coupling reactions, empowering researchers in the pharmaceutical and chemical industries to make more informed decisions in their synthetic endeavors. The provided experimental protocol offers a robust starting point for conducting detailed kinetic investigations, leading to optimized reaction conditions and a deeper mechanistic understanding of this fundamentally important transformation.
References
- 1. byjus.com [byjus.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Stability: A Comparative Guide to MIDA Boronates for the Utilization of Unstable Compounds
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. However, the utility of this powerful reaction is often hampered by the inherent instability of certain boronic acid building blocks. Classes of compounds such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids are notoriously prone to decomposition, limiting their storage and efficient use in synthesis.[1][2] This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates against other common boronic acid surrogates, presenting experimental data that underscores their advantages in handling unstable compounds.
The Challenge of Unstable Boronic Acids
Many valuable boronic acids decompose via pathways like protodeboronation, oxidation, and polymerization, especially when exposed to air, heat, or basic conditions.[1] This instability not only complicates their long-term storage but also leads to diminished yields in cross-coupling reactions, particularly with less reactive coupling partners like aryl chlorides.[1][2] To address this, various protecting groups and surrogates have been developed, including trifluoroborate salts, diethanolamine adducts, and sterically hindered boronic esters.[1][2][3] While each offers a degree of stabilization, none have proven to be a universally effective solution for all classes of unstable boronic acids.[1][2]
MIDA Boronates: A General Solution for Stability
MIDA boronates have emerged as a broadly applicable solution to the challenge of handling unstable boronic acids.[1] These compounds are typically air-stable, crystalline, free-flowing solids that are compatible with silica gel chromatography, a significant advantage over many other boronic acid derivatives.[4][5][6][7] The stability of MIDA boronates stems from the trivalent MIDA ligand, which complexes with the boron atom, changing its hybridization from sp2 to sp3. This pyramidalization shields the boron's empty p-orbital, rendering it less susceptible to decomposition pathways and unreactive under standard anhydrous cross-coupling conditions.[4][6]
One of the most powerful features of MIDA boronates is their capacity for slow, controlled release of the corresponding boronic acid in situ under mild aqueous basic conditions.[1][2][4] This slow-release mechanism maintains a low concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling over competing decomposition pathways.[1]
Comparative Performance Analysis
The superiority of MIDA boronates in stabilizing and effectively utilizing unstable boronic acids is demonstrated through comparative experimental data.
Benchtop Stability
A key advantage of MIDA boronates is their exceptional stability during storage. The following table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air.
| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |
| 2-Furyl | 50 | >95 |
| 2-Thienyl | 65 | >95 |
| N-Boc-2-indolyl | 20 | >95 |
| (E)-propenyl | 40 | >95 |
| Cyclopropyl | 70 | >95 |
| Data compiled from literature reports.[4] |
Cross-Coupling Reaction Yields
The practical benefit of MIDA boronate stability is most evident in the yields of Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates. The table below compares the yields obtained using freshly prepared unstable boronic acids versus their air-stable MIDA boronate counterparts in a coupling reaction with 4-chloroanisole.
| Boronic Acid/MIDA Boronate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-Benzothiophene | 68 | 90 |
| N-Boc-2-pyrrole | 50 | 96 |
| N-Boc-2-indole | 14 | 93 |
| Reaction conditions: 1 equiv of MIDA boronate, 1 equiv of 4-chloroanisole, Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C.[1] |
As the data clearly indicates, the use of MIDA boronates leads to a dramatic improvement in reaction yields for a wide range of unstable coupling partners.
Comparison with Other Boronic Acid Surrogates
While other boronic acid derivatives offer stability, MIDA boronates present a more versatile and robust platform.
| Boronic Acid Surrogate | Advantages | Disadvantages |
| MIDA Boronates | Broad applicability to various unstable boronic acids; Exceptional benchtop stability; Chromatography compatible; Slow release capability.[1][2][4][5][6] | Requires a deprotection step (hydrolysis).[4] |
| Trifluoroborate Salts | Good stability; Crystalline solids.[3] | Not compatible with chromatography; Can be challenging to purify.[3] |
| Diethanolamine Adducts | Offer some stability.[1] | Not stable to silica gel chromatography; Less general for all classes of unstable boronic acids.[5] |
| Pinacol Esters | Most popular protecting group; Stable enough for chromatography.[8] | Can be too stable, making deprotection difficult; Not always sufficient to stabilize highly reactive boronic acids.[8] |
| Diaminonaphthaleneamides (dan) | Very stable under a wide range of conditions.[8] | Deprotection requires acidic hydrolysis.[8] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon these findings.
General Procedure for MIDA Boronate Synthesis
A common method for the synthesis of MIDA boronates involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid.[9][10]
-
To a solution of the boronic acid (1.0 equiv) in a suitable solvent (e.g., toluene or dioxane) is added N-methyliminodiacetic acid (1.0-1.2 equiv).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC or NMR), the solvent is removed under reduced pressure.
-
The crude MIDA boronate can then be purified by silica gel chromatography or recrystallization.[5][9]
An alternative, milder procedure utilizes MIDA anhydride, which can be advantageous for sensitive substrates.[9][10]
General Protocol for Slow-Release Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the cross-coupling of an aryl chloride with a MIDA boronate.[1][2]
-
To an oven-dried reaction vessel is added the aryl chloride (1.0 equiv), MIDA boronate (1.0-1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), SPhos (10 mol %), and potassium phosphate (K₃PO₄, 7.5 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Dioxane and water (5:1 v/v) are added, and the reaction mixture is stirred at 60 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Visualizing the Workflow and Advantages
The following diagrams illustrate the key concepts and workflows associated with the use of MIDA boronates.
Caption: The MIDA boronate protection/deprotection cycle for stabilizing unstable boronic acids.
Caption: Workflow for slow-release Suzuki-Miyaura cross-coupling using MIDA boronates.
Caption: Logical comparison of synthetic pathways using MIDA boronates versus direct use of unstable boronic acids.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Positional Impact of Fluorine on Boronic Acid Acidity and Reactivity
For researchers and professionals in drug development and organic synthesis, understanding the nuanced effects of substituent placement is paramount for molecular design. The strategic incorporation of fluorine into phenylboronic acids is a common tactic to modulate their electronic properties, thereby influencing their acidity and reactivity. This guide provides an objective comparison of how fluorine's position (ortho, meta, or para) alters the pKa and reaction kinetics of phenylboronic acid, supported by experimental data and detailed protocols.
Impact of Fluorine Position on Lewis Acidity (pKa)
The introduction of an electron-withdrawing fluorine atom generally increases the Lewis acidity of the boron center, resulting in a lower pKa value.[1][2][3] This effect, however, is not uniform and is highly dependent on the substituent's position due to the interplay of inductive and resonance effects.[1]
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[4]
-
Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic pi-system. This electron-donating effect opposes the inductive effect and is only operative at the ortho and para positions.[4][5]
The net electronic effect at each position dictates the acidity:
-
ortho-Position: Experiences the strongest electron-withdrawing inductive effect. Furthermore, the proximity of the fluorine atom can stabilize the resulting tetrahedral boronate anion through an intramolecular hydrogen bond (B-O-H···F), significantly increasing acidity.[1][6]
-
meta-Position: The resonance effect is absent at the meta position, meaning the strong electron-withdrawing inductive effect dominates, leading to a notable increase in acidity compared to the unsubstituted parent compound.[1][4]
-
para-Position: Both inductive and resonance effects are at play. The electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect, resulting in a smaller increase in acidity compared to the ortho and meta isomers.[1]
Quantitative Comparison of pKa Values
The following table summarizes experimentally determined pKa values for phenylboronic acid and its monofluorinated derivatives, illustrating the discussed positional effects.
| Compound | pKa in Water (25 °C) |
| Phenylboronic Acid | 8.72[3] |
| ortho-Fluorophenylboronic Acid | 7.31[3] |
| meta-Fluorophenylboronic Acid | 7.8[3] |
| para-Fluorophenylboronic Acid | 8.66[3] |
Table 1: Experimentally determined pKa values for fluoro-substituted phenylboronic acids.
Impact of Fluorine Position on Reactivity
The increased Lewis acidity conferred by fluorine substitution directly impacts the reactivity of boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A more Lewis acidic boron center facilitates the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
Generally, fluorinated arylboronic acids exhibit enhanced reactivity in Suzuki-Miyaura couplings.[7][8] For instance, in reactions with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid demonstrates high activity, achieving near-maximum conversion in a significantly shorter time frame compared to some other substituted boronic acids.[8]
However, the relationship is not always linear. Highly electron-deficient arylboronic acids, a characteristic enhanced by fluorine substitution (especially in ortho or polyfluorinated systems), are more susceptible to a key side reaction: protodeboronation.[1][9] This base-catalyzed hydrolysis cleaves the C-B bond, converting the boronic acid into an unreactive arene (Ar-H) and boric acid, which can lower the overall yield of the desired cross-coupling product.[9][10] The rate of protodeboronation is also position-dependent, with ortho substituents sometimes increasing the rate of this undesirable pathway.[11] Therefore, while increased acidity can accelerate the desired coupling, it can also promote reagent decomposition, requiring careful optimization of reaction conditions.
Experimental Protocols
1. Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it converts to its conjugate base upon titration with a base.[3][6]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the fluorinated phenylboronic acid (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/DMSO mixture for less soluble compounds).[6]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 4 to pH 11).
-
Sample Preparation: For each pH point, mix a fixed volume of the boronic acid stock solution with a fixed volume of the respective buffer solution in a quartz cuvette.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample. The boronic acid and its boronate form will have different absorbance profiles.
-
Data Analysis:
-
Identify a wavelength with a significant difference in absorbance between the acidic (low pH) and basic (high pH) forms.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.
-
2. Assessment of Reactivity via Suzuki-Miyaura Kinetic Study
This protocol outlines a general method to compare the reaction rates of different fluorinated boronic acid isomers in a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the aryl halide, the ortho-, meta-, and para-fluorophenylboronic acids, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or K₂CO₃), and an internal standard (e.g., dodecane) in an appropriate solvent (e.g., dioxane/water).[9][12]
-
Reaction Setup: For each boronic acid isomer, set up a separate reaction vessel charged with the aryl halide, boronic acid, base, and internal standard.
-
Initiation and Monitoring: Place the vessels in a pre-heated reaction block with vigorous stirring. Initiate the reactions by adding the palladium catalyst. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench it by diluting it into a vial containing a solvent mixture (e.g., ethyl acetate and water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Quantify the amount of product formed at each time point relative to the internal standard. Plot the concentration of the product versus time for each of the three isomers. The initial slope of these curves is proportional to the initial reaction rate, allowing for a direct comparison of reactivity.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-isopropoxyphenylboronic Acid: A Procedural Guide
For Immediate Reference: Treat 2-Fluoro-5-isopropoxyphenylboronic acid as hazardous waste. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on information for structurally similar fluorinated phenylboronic acid derivatives and general chemical waste disposal guidelines.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Based on analogous compounds, this chemical should be considered an irritant to the skin, eyes, and respiratory system.[1][2][3]
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents or strong acids.[2]
-
-
Collection of Solid and Liquid Waste:
-
Solid Waste: Collect unreacted or waste this compound in its designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as contaminated gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste in the same container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid waste. Indicate the solvent used on the label.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[4]
-
After triple-rinsing and allowing the container to air dry in a fume hood, it may be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced. Always follow your institution's specific policies on empty container disposal.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.
-
Summary of Key Safety and Physical Data
The following table summarizes data for a closely related compound, 5-Fluoro-2-isopropoxyphenylboronic acid, and provides a general profile for handling similar boronic acids.
| Property | Data |
| Appearance | Solid |
| Melting Point | 80-90°C |
| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide and hydrogen fluoride.[5] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2] |
| First Aid - Eyes | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| First Aid - Skin | Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[1][2] |
| First Aid - Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-5-isopropoxyphenylboronic acid
Essential Safety and Handling Guide for 2-Fluoro-5-isopropoxyphenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring personal safety and environmental protection. This guide provides critical safety, operational, and disposal information for this compound (CAS No: 2121511-87-1).
Immediate Safety and Hazard Information:
This compound is an irritant and should be handled with care. Based on available safety data, it is classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2] All procedures involving this compound must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and vapors.[2][3][4][5]
Hazard Identification and Precautionary Statements
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
| Respiratory Irritation | May cause respiratory irritation.[9][10][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[9] The work area, preferably a chemical fume hood, should be clean and free of clutter.[4][5]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table below before handling the chemical.
-
Handling:
-
Post-Handling:
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][5][12] | Protects eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][5][12] | Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[5][12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][12] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][10] | Minimizes the risk of respiratory tract irritation.[5] |
Disposal Plan
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] It should never be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Management:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[2]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[2]
-
-
Professional Disposal:
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company in accordance with institutional and local regulations.[2]
-
Workflow for Safe Handling
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.pt [fishersci.pt]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. manuals.plus [manuals.plus]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
